Threo-dihydrobupropion
Description
Properties
IUPAC Name |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431488 | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92264-82-9 | |
| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threohydrobupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOHYDROBUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Threo-dihydrobupropion: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As a pharmacologically active compound, a thorough understanding of its synthesis and chemical characteristics is crucial for research into its therapeutic potential, metabolic fate, and for the development of new chemical entities. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
This compound, with the chemical formula C₁₃H₂₀ClNO, is a chiral molecule that exists as a pair of enantiomers.[1] It is a derivative of bupropion where the ketone functional group has been reduced to a secondary alcohol. This structural change significantly influences its physicochemical and pharmacological properties. The hydrochloride salt is a common form for handling and formulation.[2]
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the listed properties are based on predicted values due to the limited availability of experimentally determined data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ClNO | [1] |
| Molecular Weight | 241.76 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 347.2 ± 27.0 °C | |
| pKa (Predicted) | Not available | |
| logP (Predicted, free base) | 2.98 - 3.19 | [3] |
| Water Solubility (Predicted, free base) | 0.218 mg/mL | [3] |
| Hygroscopicity | Hygroscopic | [3] |
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, mass spectrometry data has been reported in the context of analytical methods for its quantification in biological matrices.
-
Mass Spectrometry (MS): In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the Q1/Q3 transition for this compound has been identified as 241.9/116.0.[4] This information is critical for the development of sensitive and specific bioanalytical methods.
Synthesis of this compound
This compound can be obtained through two primary routes: metabolic conversion from bupropion and chemical synthesis.
Metabolic Pathway
In vivo, this compound is a major metabolite of bupropion. The synthesis occurs primarily in the liver through the stereoselective reduction of the ketone group of bupropion. The key enzyme responsible for this biotransformation is 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), with other carbonyl reductases also contributing.[5][6] This metabolic pathway is a crucial aspect of bupropion's overall pharmacological profile.
Chemical Synthesis
The chemical synthesis of racemic this compound typically involves the reduction of bupropion hydrochloride. A general method has been described in the patent literature.[7]
The following protocol is a general guide based on available information. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
Materials:
-
Bupropion hydrochloride
-
A suitable reducing agent (e.g., sodium borohydride, lithium aluminium hydride, or borane-tetrahydrofuran (B86392) complex)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Hydrochloric acid (for salt formation, if starting from the free base)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve bupropion hydrochloride in an appropriate anhydrous aprotic solvent.
-
Reduction: Cool the solution in an ice bath. Slowly add the chosen reducing agent portion-wise, maintaining the temperature below 10 °C. The choice of reducing agent will influence the reaction conditions and work-up procedure.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride, depending on the reducing agent used.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to yield the pure product.
Conclusion
This technical guide has summarized the key aspects of the synthesis and chemical properties of this compound. While significant information is available regarding its metabolic formation and a general approach to its chemical synthesis, there remains a need for more comprehensive, experimentally determined data for its physicochemical and spectral properties. The provided information aims to serve as a valuable resource for researchers and professionals engaged in the study and development of bupropion and its metabolites, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. rac threo-Dihydro Bupropion Hydrochloride | 80478-42-8 [sigmaaldrich.com]
- 3. Buy rac threo-Dihydro Bupropion Hydrochloride | 1396889-62-5 [smolecule.com]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
Threo-dihydrobupropion: An In-depth Technical Guide on its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and key characteristics of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details the metabolic pathway leading to its formation, its pharmacokinetic and pharmacodynamic properties, and its contribution to the overall pharmacological profile of bupropion. Detailed experimental protocols for its quantification and relevant signaling pathway diagrams are provided to support further research and development in this area.
Introduction
Bupropion, marketed under trade names such as Wellbutrin® and Zyban®, is an atypical antidepressant and smoking cessation aid.[1] Its mechanism of action involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[2][3] Upon administration, bupropion is extensively metabolized into three major active metabolites: hydroxybupropion, erythrohydrobupropion, and this compound.[3][4] Among these, this compound circulates at significantly higher concentrations than the parent drug and contributes substantially to its therapeutic effects and side-effect profile.[4][5] This guide focuses specifically on the discovery and historical development of this compound, presenting key data and methodologies relevant to researchers in pharmacology and drug development.
Discovery and Historical Development
The identification of this compound as a significant metabolite of bupropion has been a gradual process, evolving with advancements in analytical techniques.
-
Early Identification: The primary oxidative and reductive metabolites of bupropion, including the amino alcohol diastereomers this compound and erythrohydrobupropion, were identified more than three decades ago.[2] Early studies recognized their presence in plasma and urine of individuals treated with bupropion.
-
Elucidation of Stereoselectivity: A critical development in the understanding of this compound was the recognition of its stereoselective disposition.[2][6] The development of chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods allowed for the separation and quantification of the individual enantiomers, (1R,2R)- and (1S,2S)-threo-dihydrobupropion.[4][7][8] These studies revealed significant differences in the pharmacokinetic profiles of the enantiomers.[2]
-
Identification of Key Metabolic Enzymes: For many years, the specific enzymes responsible for the formation of the hydrobupropion metabolites were not fully understood.[9] A pivotal study in 2013 identified 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) as the major enzyme responsible for the stereoselective reduction of R-bupropion to this compound.[9][10] Other carbonyl reductases are believed to be involved in the formation of erythrohydrobupropion.[5][10]
-
Further Metabolic Pathways: More recent research has identified further metabolites of this compound itself, including threo-4'-hydroxy-hydrobupropion, which is formed via metabolism by CYP2B6 and CYP2C19.[4][11] Glucuronide conjugates of this compound are also formed by various glucuronosyltransferase enzymes.[4][12]
Physicochemical and Pharmacokinetic Properties
This compound is a substituted β-hydroxyamphetamine.[4] Its chemical and pharmacokinetic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | rel-(1R,2R)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | [4] |
| CAS Number | 92264-82-9 (racemate) | [4] |
| Molar Mass | 241.76 g·mol−1 | [4] |
| Formula | C13H20ClNO | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Plasma Protein Binding | 42% | [4] |
| Elimination Half-life | Approximately 37 hours | [4] |
| Cmax (Threo A vs. Threo B) | Threo A significantly higher | [2] |
| AUC0-∞ (Threo A vs. Threo B) | Threo A almost 5-fold higher | [2] |
* Following a single 100 mg oral dose of racemic bupropion. "Threo A" and "Threo B" refer to the two enantiomers based on chromatographic elution order.[2]
Pharmacodynamics and Mechanism of Action
While information on the specific pharmacological actions of this compound is less extensive than for the parent drug, it is known to be pharmacologically active.
-
Potency: It is estimated to be about 20% to 50% as potent as bupropion in mouse models of depression.[4]
-
Monoamine Reuptake Inhibition: this compound is a weak inhibitor of norepinephrine, dopamine, and serotonin (B10506) reuptake.[4]
-
Nicotinic Acetylcholine (B1216132) Receptor Modulation: It also acts as an inhibitor of α3β4 nicotinic acetylcholine receptors.[4]
-
CYP2D6 Inhibition: this compound is an inhibitor of the cytochrome P450 enzyme CYP2D6, contributing to about 21% of the total CYP2D6 inhibition observed during bupropion therapy.[4]
Table 3: In Vitro Pharmacodynamic Data for this compound
| Target | IC50 (rat) | Reference |
| Norepinephrine Reuptake | 16 μM | [4] |
| Dopamine Reuptake | 47 μM | [4] |
| Serotonin Reuptake | 67 μM | [4] |
| α3β4 Nicotinic Acetylcholine Receptors | 14 μM | [4] |
Signaling and Metabolic Pathways
The formation of this compound is a key step in the metabolism of bupropion. The following diagram illustrates this metabolic pathway.
Experimental Protocols
The following section details a representative experimental protocol for the stereoselective quantification of this compound in human plasma, based on published methodologies.[5][8]
Stereoselective Quantification of this compound by HPLC-MS/MS
Objective: To separate and quantify the enantiomers of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound reference standards (racemic and individual enantiomers, if available)
-
Internal standard (e.g., this compound-d9)[13]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) bicarbonate
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Chiral HPLC column (e.g., Lux 3μ Cellulose-3)[8]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each this compound enantiomer and the internal standard. These transitions need to be determined by direct infusion of the reference standards.
-
Optimization: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound enantiomers in the plasma samples by interpolation from the calibration curve.
-
Experimental Workflow Diagram
Conclusion
This compound is a major, pharmacologically active metabolite of bupropion that plays a significant role in its overall clinical profile. Its discovery and the subsequent elucidation of its stereoselective metabolism have been crucial in understanding the variability in patient response to bupropion. The continued investigation of this compound and its enantiomers is warranted to further refine our understanding of its therapeutic and adverse effects, potentially leading to the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals engaged in this area of study.
References
- 1. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
The Stereochemical Landscape of Threo-dihydrobupropion and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in vivo, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion is a major metabolite with significant pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its isomers, their synthesis, pharmacological properties, and the analytical methods for their separation and quantification. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of bupropion and its metabolites.
Introduction
Bupropion is administered clinically as a racemic mixture of (R)- and (S)-enantiomers. Its complex metabolism generates three major active metabolites: hydroxybupropion, erythro-dihydrobupropion, and this compound.[1][2] The reduction of the ketone group of bupropion leads to the formation of two diastereomeric amino alcohols, erythro- and this compound, each existing as a pair of enantiomers.[1] this compound, in particular, circulates at higher concentrations than the parent drug and contributes significantly to the overall pharmacological effect of bupropion therapy.[1] Understanding the stereochemical nuances of this compound is therefore critical for a complete comprehension of bupropion's mechanism of action, efficacy, and safety profile.
Stereochemistry of this compound
This compound possesses two chiral centers, giving rise to a pair of enantiomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion .[1] The "threo" designation refers to the relative configuration of the hydroxyl and amino groups on the propane (B168953) backbone.
Below is a diagram illustrating the metabolic pathway of bupropion to its major metabolites, including the stereoisomers of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its isomers.
Table 1: Pharmacological Activity of Racemic this compound
| Target | IC50 (μM) |
| Norepinephrine Transporter (rat) | 16[1] |
| Dopamine Transporter (rat) | 47[1] |
| Serotonin (B10506) Transporter (rat) | 67[1] |
| α3β4 Nicotinic Acetylcholine Receptor | 14[1] |
Table 2: Pharmacokinetic Properties of Racemic this compound
| Parameter | Value |
| Plasma Protein Binding | 42%[1] |
| Elimination Half-life | ~37 hours[1] |
Experimental Protocols
Synthesis of Racemic this compound
A detailed method for the synthesis of racemic this compound has been described.[3] The general procedure involves the reduction of bupropion.
Protocol:
-
A solution of racemic bupropion in a suitable solvent (e.g., methanol) is prepared.
-
A reducing agent, such as sodium borohydride, is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).
-
The reaction mixture is stirred for a specified period to ensure complete reduction.
-
The reaction is quenched by the addition of an appropriate reagent (e.g., acetone).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification of the crude product can be achieved by recrystallization or column chromatography to afford pure racemic this compound.[3]
Stereoselective Analytical Method for this compound Enantiomers
A robust and sensitive chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including this compound, in human plasma.[4][5]
Instrumentation and Conditions:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Chiral Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).[4]
-
Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[4]
-
Detector: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, an internal standard is added.[4]
-
The sample is then subjected to liquid-liquid extraction using an appropriate organic solvent.[4]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
The workflow for this analytical method is depicted in the following diagram:
Pharmacological Significance
This compound is not merely an inactive metabolite; it exhibits pharmacological activity, albeit with lower potency compared to its parent compound, bupropion.[1] It acts as a weak inhibitor of norepinephrine, dopamine, and serotonin reuptake.[1] Given its substantially higher plasma concentrations and longer half-life compared to bupropion, this compound is believed to contribute significantly to the overall therapeutic effects and potential side effects of bupropion treatment.[1] The stereoselective disposition of bupropion leads to different plasma exposures of the this compound enantiomers, which may have implications for inter-individual variability in drug response.
The logical relationship between the stereoisomers of bupropion and its primary metabolites is summarized in the diagram below.
Conclusion
The stereochemistry of this compound is a critical aspect of bupropion's overall pharmacological profile. The existence of (1R,2R) and (1S,2S) enantiomers, their significant plasma concentrations, and their inherent pharmacological activity underscore the importance of stereoselective considerations in both preclinical and clinical research. The detailed experimental protocols for synthesis and analysis provided herein offer a practical resource for scientists working to further elucidate the roles of these metabolites in the therapeutic and adverse effects of bupropion. Future research should focus on isolating the individual enantiomers of this compound and characterizing their distinct pharmacological and toxicological profiles to pave the way for the development of more refined and targeted therapeutic agents.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
The Formation of Threo-dihydrobupropion: A Technical Guide to a Core Metabolic Pathway of Bupropion
Published: December 12, 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive and complex metabolism in humans. The reduction of its keto group leads to the formation of two pharmacologically active amino alcohol metabolites: threo-dihydrobupropion and erythro-dihydrobupropion. Of these, this compound is often the most abundant metabolite in plasma, with concentrations significantly exceeding that of the parent drug. Its formation is a critical component of bupropion's overall clearance and contributes substantially to the drug's therapeutic and adverse effect profile. This technical guide provides an in-depth analysis of the enzymatic conversion of bupropion to this compound, focusing on the key enzymes, stereoselectivity, quantitative kinetics, and the experimental methodologies used for its characterization.
The Metabolic Pathway: From Ketone to Amino Alcohol
The primary metabolic routes for bupropion, which is administered as a racemic mixture of (R)- and (S)-bupropion, are oxidation and reduction. While oxidation to hydroxybupropion (B195616) is exclusively catalyzed by cytochrome P450 2B6 (CYP2B6), the reduction pathway is mediated by a different class of enzymes.
Key Enzymes in this compound Formation
The conversion of bupropion to this compound is primarily catalyzed by cytosolic and microsomal carbonyl-reducing enzymes.[1] Extensive research has identified 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) as the main enzyme responsible for this specific metabolic reaction in the human liver.[2] Studies using recombinant 11β-HSD1 and selective inhibitors have confirmed its major role, demonstrating stereoselective and efficient formation of this compound.[2][3] Other enzymes, such as aldo-keto reductases and different carbonyl reductases, are also involved in bupropion reduction, but they appear to be the principal catalysts for the formation of the diastereomer, erythro-dihydrobupropion.[4]
Stereoselectivity of the Reaction
The reduction of bupropion is a highly stereoselective process. The formation of this compound shows a marked preference for one enantiomer of the parent drug. In vitro studies and molecular docking models suggest that 11β-HSD1 selectively converts (R)-bupropion to (1R,2R)-threohydrobupropion.[2][5] Conversely, the metabolism of (S)-bupropion preferentially leads to other metabolites. This enzymatic preference is a key reason for the different pharmacokinetic profiles of bupropion's enantiomers and their respective metabolites.
Tissue-Specific Metabolism
The liver is the primary site of bupropion metabolism. Both liver microsomes and S9 fractions show robust formation of this compound.[1] However, metabolism also occurs in extrahepatic tissues. The intestinal S9 fraction has been shown to form this compound, accounting for approximately 25% of the formation seen in liver S9 fractions, whereas the oxidative pathway to hydroxybupropion is absent in the intestine.[1] This indicates that pre-systemic, first-pass reduction in the gut wall may contribute to the overall metabolite profile of bupropion.
Quantitative Analysis of this compound Formation
The reduction of bupropion to this compound is not a minor pathway; it is a major clearance mechanism for the drug.[6] The plasma exposure of this compound at steady-state can be approximately 7-fold higher than that of the parent drug.[6]
Table 1: In Vitro Kinetic Parameters for this compound (THBUP) Formation in Human Liver Fractions
| Parameter | Substrate | (1R,2R)-THBUP Formation | (1S,2S)-THBUP Formation | Cellular Fraction | Citation |
| Vmax (pmol/min/mg) | Racemic Bupropion | 170 ± 10 | 1200 ± 100 | Liver Microsomes (HLM) | [7] |
| Km (µM) | Racemic Bupropion | 140 ± 20 | 250 ± 60 | Liver Microsomes (HLM) | [7] |
| Cl_int_ (Vmax/Km) (µL/min/mg) | Racemic Bupropion | 1.2 | 4.8 | Liver Microsomes (HLM) | [7] |
| Vmax (pmol/min/mg) | Racemic Bupropion | 140 ± 10 | 1100 ± 50 | Liver S9 Fraction | [7] |
| Km (µM) | Racemic Bupropion | 150 ± 20 | 250 ± 30 | Liver S9 Fraction | [7] |
| Cl_int_ (Vmax/Km) (µL/min/mg) | Racemic Bupropion | 0.93 | 4.4 | Liver S9 Fraction | [7] |
Data represent the formation of the respective diastereomers from racemic bupropion.
Table 2: Relative Contribution of Metabolic Pathways to Bupropion Enantiomer Clearance
| Bupropion Enantiomer | % Clearance via this compound | % Clearance via Hydroxybupropion | % Clearance via Erythro-dihydrobupropion | % Clearance via 4'-OH-bupropion | Citation |
| (R)-Bupropion | 50% | 34% | 8% | 8% | [8] |
| (S)-Bupropion | 82% | 12% | 4% | 2% | [8] |
Calculations based on in vitro intrinsic clearance data from human liver S9 fractions.
Experimental Protocols
The characterization of this compound formation relies on robust in vitro metabolism assays coupled with sensitive and specific bioanalytical techniques.
In Vitro Metabolism Assay in Human Liver Subcellular Fractions
This protocol outlines a typical experiment to determine the kinetics of this compound formation using human liver microsomes (HLM) or S9 fractions.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 5 mM magnesium chloride (MgCl₂), and the desired concentration of human liver microsomes (e.g., 0.4-1.0 mg/mL) or S9 fraction.[9][10]
-
Add the substrate, (R,S)-bupropion, at various concentrations (e.g., ranging from 1 µM to 500 µM) to assess enzyme kinetics.[7]
-
Pre-incubate the mixture at 37°C for approximately 3-5 minutes to equilibrate the temperature.[2]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a cofactor. This is typically an NADPH-regenerating system (e.g., 1 mM NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a direct source of NADPH (e.g., 1 mM).[9] For 11β-HSD1-specific activity in intact microsomes, 1 mM glucose-6-phosphate (G6P) can be used as the cofactor, relying on the luminal enzyme hexose-6-phosphate dehydrogenase.[9]
-
Vortex gently to mix.
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution. Common methods include adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.[2] Alternatively, 20% trichloroacetic acid can be used for protein precipitation.[12]
-
-
Sample Processing:
-
Vortex the terminated mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Stereoselective Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a general method for the simultaneous separation and quantification of the enantiomers and diastereomers of bupropion and its metabolites.
-
Sample Preparation:
-
If not done during reaction termination, perform protein precipitation on the plasma or microsomal incubation sample.
-
Alternatively, use liquid-liquid extraction (e.g., with methyl t-butyl ether) or solid-phase extraction (SPE) for cleaner samples and improved sensitivity.[13]
-
-
Chromatographic Separation:
-
Column: A chiral column is essential for separating the stereoisomers. Commonly used columns include those based on cellulose (B213188) derivatives (e.g., Lux Cellulose-3) or α₁-acid glycoprotein.[13]
-
Mobile Phase: A gradient elution is typically employed. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or ammonium formate).[13] The gradient is optimized to achieve baseline separation of all stereoisomers of interest.
-
Flow Rate: A typical analytical flow rate is between 0.4-0.8 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
MRM Transitions: Specific mass transitions for bupropion, this compound, and other metabolites must be optimized. For example, a common transition for dihydrobupropion would be based on its protonated molecular weight.
-
-
Quantification:
-
Construct calibration curves using standards of known concentrations for each enantiomer/diastereomer.
-
Calculate the concentration of each metabolite in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations: Pathways and Processes
Diagram 1: Bupropion Metabolic Pathway
Caption: Primary metabolic pathways of R- and S-bupropion.
Diagram 2: Experimental Workflow for In Vitro Metabolism
Caption: Workflow for a typical in vitro bupropion metabolism experiment.
Conclusion
The formation of this compound is a stereoselective and quantitatively significant pathway in the metabolism of bupropion, driven primarily by the enzyme 11β-HSD1 acting on (R)-bupropion. Its high plasma concentrations relative to the parent drug underscore its importance to the overall pharmacological profile of bupropion therapy. A thorough understanding of this reductive pathway, facilitated by the experimental protocols detailed herein, is essential for researchers and drug developers aiming to predict drug-drug interactions, understand inter-individual variability in patient response, and develop safer and more effective therapeutic agents.
References
- 1. complexgenerics.org [complexgenerics.org]
- 2. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective analysis of bupropion and hydroxybupropion in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
The Definitive Role of 11β-Hydroxysteroid Dehydrogenase 1 in the Stereoselective Formation of Threo-dihydrobupropion
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the human body, leading to the formation of several active metabolites. Among these, threo-dihydrobupropion is a major metabolite, and its formation is now understood to be primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). This technical guide provides an in-depth analysis of the pivotal role of 11β-HSD1 in the stereoselective metabolism of bupropion to this compound. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate this metabolic pathway, and presents visual diagrams of the enzymatic conversion and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Bupropion is metabolized through two main pathways: oxidation and reduction. While the oxidation of bupropion to hydroxybupropion (B195616) is mediated by cytochrome P450 2B6 (CYP2B6), the enzymes responsible for the reduction of bupropion to its diastereomeric alcohol metabolites, this compound and erythro-dihydrobupropion, have been a subject of investigation.[1][2][3] It has been conclusively demonstrated that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme primarily known for its role in glucocorticoid metabolism, is the key enzyme responsible for the stereoselective formation of this compound.[4][5][6] This discovery has significant implications for understanding bupropion's pharmacokinetics, its potential for drug-drug interactions, and inter-individual variability in patient response.
11β-HSD1, also known as cortisone (B1669442) reductase, is an NADPH-dependent enzyme located in the endoplasmic reticulum.[7] It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and the central nervous system.[7] Its primary physiological role is the conversion of inactive cortisone to active cortisol, thereby regulating local glucocorticoid concentrations.[4][6][8] The finding that 11β-HSD1 also metabolizes xenobiotics like bupropion highlights its broader role in drug metabolism.
This guide will synthesize the current knowledge on the role of 11β-HSD1 in this compound formation, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the kinetics of this compound formation by 11β-HSD1 and other reductases.
Table 1: Michaelis-Menten Kinetic Parameters for Bupropion Reduction in Human Liver Fractions
| Subcellular Fraction | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Liver Microsomes | This compound | 186.3 ± 53.48 | 98.37 ± 6.6 | [1] |
| Liver S9 | This compound | 265.7 ± 77.79 | 99 ± 7.5 | [1] |
| Liver Cytosol | This compound | 89.82 ± 22 | 14.56 ± 0.714 | [1] |
| Liver Microsomes | Hydroxybupropion | 87 | 131 | [9][10] |
Table 2: Intrinsic Clearance (Clint) for Bupropion Reduction in Human Liver Fractions
| Subcellular Fraction | Metabolite | Clint (μL/min/mg protein) | Reference |
| Liver Microsomes | This compound | 280 | [3] |
| Liver Microsomes | Erythro-dihydrobupropion | 10.4 | [3] |
| Liver Cytosol | This compound | 0.60 | [3] |
| Liver Cytosol | Erythro-dihydrobupropion | 0.08 | [3] |
Table 3: Inhibitor IC50 Values for Bupropion Reduction
| Inhibitor | Target Enzyme/Fraction | Metabolite(s) | IC50 | Reference |
| 18β-glycyrrhetinic acid | Liver Microsomes | This compound | 26 nM | [3] |
| 18β-glycyrrhetinic acid | Liver Microsomes | Erythro-dihydrobupropion | 25 nM | [3] |
| Menadione | Liver Cytosol | This compound | 54 μM | [3] |
| Menadione | Liver Cytosol | Erythro-dihydrobupropion | 30 μM | [3] |
| Carbenoxolone | Liver Microsomes | This compound | ~82.4% inhibition | [1] |
| Bupropion | Recombinant 11β-HSD1 | Cortisone Reduction | 165 ± 51 µM | [4] |
| Cortisone | Recombinant 11β-HSD1 | Bupropion Reduction | Low µM range | [4] |
Table 4: Species-Specific Differences in Bupropion Metabolism
| Species | Relative Activity of this compound Formation (Compared to Mouse) | Reference |
| Human | ~80 times higher | [4][6] |
| Rat | ~8 times higher | [4][6] |
| Mouse | Baseline | [4][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of bupropion to this compound and a typical experimental workflow to study this conversion.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in key publications.[1][4]
In Vitro Metabolism of Bupropion using Human Liver Microsomes
Objective: To determine the kinetics of this compound formation in a physiologically relevant in vitro system.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Bupropion hydrochloride
-
TS2 Buffer (100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl₂, 250 mM sucrose, 20 mM Tris-HCl, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate (G6P) and G6P dehydrogenase) or 1 mM NADPH
-
Selective 11β-HSD1 inhibitor (e.g., T0504)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing HLMs (final concentration 0.4 mg/mL) in TS2 buffer.
-
Add the NADPH regenerating system (e.g., 1 mM G6P) or 1 mM NADPH.
-
For inhibition studies, pre-incubate the microsomes with the selective 11β-HSD1 inhibitor (e.g., 20 µM T0504) for a specified time.
-
Initiate the reaction by adding bupropion (e.g., 1 µM or a range of concentrations for kinetic studies).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring linear formation of the metabolite.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
Bupropion Metabolism using Recombinant 11β-HSD1
Objective: To confirm the direct role of 11β-HSD1 in this compound formation and to determine its enzyme kinetics.
Materials:
-
HEK293 cells expressing recombinant human 11β-HSD1
-
Cell lysis buffer
-
Bupropion hydrochloride
-
Cortisone (for inhibition studies)
-
NADPH
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare cell lysates from HEK293 cells overexpressing 11β-HSD1.
-
Set up reaction mixtures containing the cell lysate, bupropion (at various concentrations), and NADPH in a suitable buffer.
-
For inhibition studies, include varying concentrations of cortisone.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reactions with ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the microsomal assay.
-
Quantify the formation of this compound by LC-MS/MS.
-
Calculate kinetic parameters (Km, Vmax) and IC50 values using appropriate software (e.g., GraphPad Prism).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To accurately quantify the concentration of this compound in the reaction samples.
Instrumentation:
-
An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
Typical Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Discussion and Implications
The evidence strongly supports that 11β-HSD1 is the primary enzyme responsible for the stereoselective reduction of bupropion to this compound.[4][5][6] This reaction is highly efficient in human liver microsomes.[4][6] In contrast, the formation of erythro-dihydrobupropion is not catalyzed by 11β-HSD1 and is likely carried out by other carbonyl reductases.[4][6]
The high activity of 11β-HSD1 in converting bupropion to this compound has several important implications for drug development and clinical practice:
-
Drug-Drug Interactions: Co-administration of bupropion with drugs that are substrates or inhibitors of 11β-HSD1 could alter the metabolic profile of bupropion. For instance, high levels of endogenous cortisone or the administration of prednisone (B1679067) may inhibit the formation of this compound.[4][6] Conversely, bupropion is a relatively weak inhibitor of 11β-HSD1's glucocorticoid-metabolizing activity.[4]
-
Pharmacogenomics: Genetic variations in the HSD11B1 gene could potentially lead to inter-individual differences in the rate of this compound formation, which may contribute to variability in bupropion efficacy and side-effect profiles.
-
Species Differences: The significantly higher activity of 11β-HSD1 in humans compared to rodents highlights the importance of using human-derived in vitro systems or appropriate animal models in preclinical studies of bupropion metabolism.[4][6]
Conclusion
The identification of 11β-HSD1 as the key enzyme in the stereoselective formation of this compound represents a significant advancement in our understanding of bupropion's complex metabolism. This knowledge is crucial for predicting and managing drug-drug interactions, understanding inter-individual variability in drug response, and for the rational design of future drugs that may be metabolized by this pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.
References
- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deeper insight into the reducing biotransformation of bupropion in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl reduction of bupropion in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes & Protocols: Quantification of Threo-dihydrobupropion using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threo-dihydrobupropion is an active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the robust and sensitive quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d9 (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Trichloroacetic acid
-
Human plasma (K2EDTA)
Sample Preparation
Two primary methods for sample preparation from human plasma are presented: protein precipitation and liquid-liquid extraction.
2.2.1. Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 10 µL of internal standard working solution (containing this compound-d9).
-
Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 6,100 x g for 15 minutes at 4°C.[1]
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 10 µL of 3M aqueous ammonium formate solution (pH 6.9) to the supernatant.[1]
-
The final sample is ready for injection into the HPLC-MS/MS system.
2.2.2. Liquid-Liquid Extraction
This method provides a cleaner extract, potentially reducing matrix effects.
-
Thaw frozen plasma samples to room temperature and vortex.
-
To a 12 x 75 mm glass tube, add 50 µL of plasma.[2]
-
Add the internal standard solution.
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
2.3.1. Chromatographic Conditions
-
HPLC System: A system capable of delivering accurate gradients.
-
Column: α1-acid glycoprotein (B1211001) column (e.g., 100 x 2.1 mm, 5 µm).[3]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 0.22 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
2.3.2. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1/Q3 transition to be optimized based on the specific instrument. A common transition is 241.9/116.0.[2]
-
This compound-d9 (IS): Q1/Q3 transition to be optimized.
-
-
Ion Source Parameters:
Data Presentation
The following tables summarize the quantitative performance of the described HPLC-MS/MS method for this compound.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][3] |
| Linearity Range | 1 - 600 ng/mL | [1] |
| Intra-assay Precision (%CV) | < 12% | [1] |
| Inter-assay Precision (%CV) | < 12% | [1] |
| Intra-assay Accuracy (%) | Within ±12% | [1] |
| Inter-assay Accuracy (%) | Within ±12% | [1] |
Table 2: Comparative LLOQs from Different Studies
| Study | LLOQ for this compound (ng/mL) |
| Masters et al., 2016 | 0.15 |
| Shahi et al., 2018 | 2.0 |
| Hesse et al., 2016 | 1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the analytical method.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical method components.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
Application Note: Chiral Separation of Threo-dihydrobupropion Enantiomers
Abstract
This application note details a robust and sensitive method for the chiral separation of threo-dihydrobupropion enantiomers using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound is a major active metabolite of bupropion (B1668061), an antidepressant and smoking cessation aid. Due to the stereoselective metabolism and pharmacological activity of bupropion and its metabolites, the ability to resolve and quantify individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, for the successful enantioseparation of this compound. The presented method is suitable for researchers, scientists, and drug development professionals investigating the stereoselective disposition of bupropion.
Introduction
Bupropion is a chiral drug administered as a racemic mixture. Its metabolism in the body is complex, leading to the formation of several active metabolites, including hydroxybupropion, erythro-dihydrobupropion, and this compound.[3][4] These metabolites themselves possess pharmacological activity and exhibit stereoselectivity in their formation and effects.[2][5] Consequently, understanding the pharmacokinetic profiles of individual enantiomers of both the parent drug and its metabolites is essential for a complete understanding of its overall therapeutic action and variability in patient response.[3][6] This application note focuses on the chiral separation of the enantiomers of this compound, a significant metabolite of bupropion.[3] The method described herein utilizes a commercially available chiral stationary phase to achieve baseline separation of the enantiomers, allowing for their accurate quantification in biological matrices.
Data Presentation
The following table summarizes the quantitative data for the chiral separation of this compound enantiomers based on a validated HPLC-MS/MS method.[7][8]
| Parameter | This compound Enantiomer A | This compound Enantiomer B |
| Limit of Quantification (LOQ) | 0.15 ng/mL[1][6] | 0.15 ng/mL[1][6] |
| Intra-day Precision (%RSD) | 3.4% - 15.4%[1][8] | 3.4% - 15.4%[1][8] |
| Inter-day Precision (%RSD) | 6.1% - 19.9%[1][8] | 6.1% - 19.9%[1][8] |
| Intra-day Accuracy (%) | 80.6% - 97.8%[1][8] | 80.6% - 97.8%[1][8] |
| Inter-day Accuracy (%) | 88.5% - 99.9%[1][8] | 88.5% - 99.9%[1][8] |
| Extraction Efficiency | ≥70%[1][8] | ≥70%[1][8] |
Note: The nomenclature "Enantiomer A" and "Enantiomer B" is used as optically pure standards may not be commercially available. "Enantiomer A" refers to the first eluting peak and "Enantiomer B" to the second.[3][9]
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers from human plasma.
Sample Preparation (Liquid-Liquid Extraction)[1][7]
-
To 50 µL of human plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., Acetaminophen).[7]
-
Add 250 µL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method[1][7][8]
Chromatographic Conditions:
-
HPLC System: Agilent 1290 series or equivalent[7]
-
Column Temperature: 40°C[7]
-
Mobile Phase A: 25:15:60 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide (pH 8.5)[7]
-
Mobile Phase B: 60:30:10 (v/v/v) Methanol:Acetonitrile:5mM Ammonium Bicarbonate with 0.1% Ammonium Hydroxide[7]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: ABSciex 5500 QTRAP triple-quadrupole mass spectrometer or equivalent[1][8]
-
Ionization Source: Electrospray Ionization (ESI), positive mode[1][8]
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [Specific precursor > product ion transitions to be optimized based on instrumentation]
-
Internal Standard: [Specific precursor > product ion transitions for the chosen internal standard]
-
-
Ion Source Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Visualization
The following diagram illustrates the general workflow for the chiral separation and analysis of this compound enantiomers.
Caption: Workflow for Chiral Separation of this compound.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Note & Protocol: Isolation of Threo-dihydrobupropion from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its contribution to the overall pharmacological effect of bupropion. This document provides detailed protocols for the isolation of this compound from human plasma samples using two common and effective methods: protein precipitation and liquid-liquid extraction, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative data from validated methods for the analysis of this compound in human plasma.
| Parameter | Protein Precipitation Method | Liquid-Liquid Extraction Method |
| Limit of Quantification (LOQ) | 1 ng/mL[1][2] | 0.15 ng/mL[3][4][5] |
| Intra-day Precision (%RSD) | < 12%[1][2] | 3.4% to 15.4%[3][4][5] |
| Inter-day Precision (%RSD) | < 12%[1][2] | 6.1% to 19.9%[3][4][5] |
| Intra-day Accuracy | Within 12%[1][2] | 80.6% to 97.8%[3][4][5] |
| Inter-day Accuracy | Within 12%[1][2] | 88.5% to 99.9%[3][4][5] |
| Extraction Efficiency/Recovery | Not explicitly stated, but method is validated. | ≥ 70%[3][4][5] |
| Sample Volume | 200 µL[1] | 50 µL[3][4][5][6] |
Experimental Protocols
Method 1: Protein Precipitation
This protocol is adapted from a high-throughput stereoselective LC-MS/MS assay.[1][2]
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., threohydrobupropion-d9)
-
20% aqueous trichloroacetic acid (TCA)
-
96-well deep-well plate
-
Vortex mixer
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of each sample into a 1.0 mL 96-well deep-well plate.
-
Add 10 µL of the internal standard solution to each well.
-
Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate the plasma proteins.
-
Shake the plate for 5 minutes.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction
This protocol is based on a stereoselective method to quantify bupropion and its major metabolites.[3][4][5]
Materials:
-
Human plasma samples (50 µL)
-
Internal standard solution (e.g., Acetaminophen)
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide)
-
12x75 mm polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
-
LC-MS/MS system
Procedure:
-
Pipette 50 µL of human plasma into a 12x75 mm polypropylene tube.
-
Add the internal standard to the plasma sample.
-
Add the extraction solvent to the tube.
-
Vortex the tube vigorously to ensure thorough mixing and extraction.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualized Workflow
Caption: Workflow for isolating this compound.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 6. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]
Application Note: Threo-dihydrobupropion as a Biomarker for Bupropion Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupropion (B1668061) is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[1][2][3] The drug is subject to extensive hepatic metabolism, resulting in the formation of three primary active metabolites: hydroxybupropion (B195616), threo-dihydrobupropion, and erythrohydrobupropion.[1][4] These metabolites are pharmacologically active and contribute significantly to the drug's overall therapeutic and adverse effects.[2]
The metabolism of bupropion follows two principal pathways:
-
Oxidative Pathway: Hydroxylation of the tert-butyl group, mediated almost exclusively by the cytochrome P450 enzyme CYP2B6, produces hydroxybupropion.[4][5][6]
-
Reductive Pathway: Reduction of the aminoketone group by various carbonyl reductases forms the amino alcohol diastereomers, this compound and erythrohydrobupropion.[4][7]
Notably, the plasma exposure of this compound at steady-state can be approximately seven times higher than that of the parent drug, bupropion.[8][9] Its long half-life and high concentration make it a crucial component of bupropion's pharmacokinetic profile.[2][10] Consequently, monitoring this compound levels can serve as a valuable biomarker for assessing the activity of bupropion's reductive metabolic pathway, complementing the use of hydroxybupropion as a well-established biomarker for CYP2B6 activity.
Metabolic Pathway of Bupropion
Bupropion's biotransformation is complex, involving both Phase I and Phase II reactions. The initial and most critical steps involve oxidation and reduction.
-
CYP2B6-Mediated Hydroxylation: The conversion of bupropion to hydroxybupropion is the primary oxidative route, catalyzed by CYP2B6.[5] The resulting metabolite, hydroxybupropion, has a plasma area under the curve (AUC) ratio of approximately ten or greater compared to the parent drug after a single dose and is considered a major contributor to bupropion's therapeutic effect.[6]
-
Carbonyl Reduction: Bupropion is also reduced to this compound and erythrohydrobupropion. The formation of this compound is stereoselectively catalyzed predominantly by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[11][12] Other enzymes, including aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1), also participate in the reduction process.[4]
-
Further Metabolism: These primary active metabolites are subsequently conjugated with glucuronic acid by various UGT enzymes (e.g., UGT2B7) before being excreted, primarily through the kidneys.[1][4]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of bupropion and its metabolites show significant variability, underscoring the importance of biomarkers. This compound exhibits a particularly long half-life and high plasma concentration relative to the parent drug.
Table 1: Pharmacokinetic Parameters of Bupropion and its Major Metabolites
| Compound | Elimination Half-life (t½) | Relative Potency (vs. Bupropion) | Notes |
|---|---|---|---|
| Bupropion | ~12-21 hours[2][4] | 100% | Parent drug. |
| Hydroxybupropion | ~20 hours[2][4] | 50%[4] | Highest plasma concentration; major contributor to efficacy.[6] |
| This compound | ~37 hours[2][10] | ~20%[10] | Plasma exposure is ~7-fold higher than bupropion.[8][9] |
| Erythrohydrobupropion | ~33 hours[2] | ~20%[4] | Lower plasma concentrations than this compound. |
Table 2: Example Lower Limits of Quantification (LLOQ) for Analytical Methods
| Analyte | LLOQ (ng/mL) | Analytical Method | Reference |
|---|---|---|---|
| Bupropion (enantiomers) | 0.3 | HPLC-MS/MS | [8][13] |
| Hydroxybupropion (enantiomers) | 0.3 | HPLC-MS/MS | [8][13] |
| This compound (enantiomers) | 0.15 | HPLC-MS/MS | [8][13] |
| Erythrohydrobupropion (enantiomers) | 0.15 | HPLC-MS/MS | [8][13] |
| Bupropion | 1.75 | HPLC-MS/MS | [14] |
| Hydroxybupropion | 5.0 | HPLC-MS/MS | [14] |
| This compound | 2.0 | HPLC-MS/MS | [14] |
| Erythrohydrobupropion | 0.5 | HPLC-MS/MS |[14] |
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of bupropion and its metabolites from human plasma, based on established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[8][13][15]
4.1. Objective To accurately and precisely measure the concentration of this compound, along with bupropion and other major metabolites, in human plasma samples.
4.2. Principle Analytes are extracted from plasma and separated using reverse-phase or chiral liquid chromatography. Detection and quantification are achieved using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
4.3. Materials and Reagents
-
Reference Standards: Bupropion, hydroxybupropion, this compound, erythrohydrobupropion.
-
Internal Standard (IS): Deuterated analogs (e.g., Bupropion-d9) or a structurally similar compound (e.g., Acetaminophen).[13][16]
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Reagents: Ammonium (B1175870) formate, formic acid, or ammonium bicarbonate for mobile phase preparation.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or other suitable organic solvent for liquid-liquid extraction.
-
Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).
4.4. Experimental Procedure
4.4.1. Preparation of Stock Solutions, Calibration Standards, and QCs
-
Prepare individual stock solutions (e.g., 1 mg/mL) of each analyte and the internal standard in methanol. Store at -20°C.[8]
-
Create working solutions by diluting the stock solutions.
-
Prepare calibration standards by spiking known concentrations of the analytes into drug-free plasma. A typical range for this compound is 0.15 to 150 ng/mL.[8]
-
Prepare Quality Control (QC) samples in drug-free plasma at a minimum of three concentration levels (low, medium, high).
4.4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a clean polypropylene (B1209903) tube.[8][13]
-
Add the internal standard solution.
-
Add extraction solvent (e.g., 500 µL of MTBE).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in mobile phase (e.g., 100 µL), vortex, and transfer to an autosampler vial for analysis.
4.5. LC-MS/MS Conditions
-
LC Column: A chiral column is required for stereoselective separation (e.g., Lux 3 µ Cellulose-3 or α1-acid glycoprotein (B1211001) column).[13][15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., methanol/acetonitrile).[15]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple-quadrupole MS with electrospray ionization (ESI) in positive ion mode.[16]
-
MRM Transitions: Monitor specific precursor → product ion transitions. For example:
4.6. Data Analysis
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. ClinPGx [clinpgx.org]
- 2. Influence of CYP2B6 genetic variants on plasma and urine concentrations of bupropion and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 11. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Threo-dihydrobupropion Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major and pharmacologically active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061).[1][2] Understanding its cellular activity is crucial for elucidating the overall therapeutic effects and potential side effects of bupropion. This compound primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][3][4] This document provides detailed protocols for cell-based assays to quantify the activity of this compound on its key molecular targets.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the reported in vitro potencies of this compound at its primary targets.
| Target | Assay Type | Species | IC50 Value (μM) | Reference |
| Norepinephrine (B1679862) Transporter (NET) | Reuptake Inhibition | Rat | 16 | [1] |
| Dopamine (B1211576) Transporter (DAT) | Reuptake Inhibition | Rat | 47 | [1] |
| Serotonin Transporter (SERT) | Reuptake Inhibition | Rat | 67 | [1] |
| α3β4 Nicotinic Acetylcholine Receptor | Antagonist Activity | Not Specified | 14 | [1] |
Experimental Protocols
Norepinephrine and Dopamine Reuptake Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the reuptake of norepinephrine and dopamine into cells expressing the respective transporters. Both radiolabeled and fluorescence-based methods are described.
a. Cell Line Selection:
-
Human Embryonic Kidney (HEK293) cells stably transfected to express the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT).[5][6]
-
Human neuroblastoma SK-N-BE(2)C cells which endogenously express the norepinephrine transporter.[5]
b. Method 1: Radiometric Reuptake Inhibition Assay
This method utilizes radiolabeled neurotransmitters to quantify transporter activity.
Materials:
-
HEK293-hNET or HEK293-hDAT cells
-
Poly-L-lysine coated 96-well plates[7]
-
[³H]Norepinephrine or [³H]Dopamine
-
Krebs-Ringer-HEPES (KRH) buffer (150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)[7]
-
This compound stock solution (in DMSO)
-
Desipramine (for NET non-specific binding) or GBR12909 (for DAT non-specific binding)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Cell Plating: Seed the transporter-expressing cells onto poly-L-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well and culture for 18-24 hours.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Also prepare a high concentration of the respective selective inhibitor (desipramine for NET, GBR12909 for DAT) for determining non-specific uptake.
-
Assay Initiation:
-
Wash the cells three times with KRH buffer.[7]
-
Pre-incubate the cells with varying concentrations of this compound or the selective inhibitor for 15 minutes at 37°C in a humidified 5% CO₂ incubator.[7]
-
Add [³H]Norepinephrine or [³H]Dopamine to each well at a final concentration approximately equal to the Kₘ for the respective transporter (e.g., 416 nM for [³H]NE in SK-N-BE(2)C cells).[5]
-
Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.[7]
-
-
Assay Termination:
-
Aspirate the solution from the wells.
-
Wash the cells rapidly three times with ice-cold KRH buffer to remove unincorporated radiolabel.
-
-
Data Acquisition:
-
Lyse the cells with a suitable lysis buffer.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of the selective inhibitor) from all other values.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
-
c. Method 2: Fluorescence-Based Reuptake Assay
This high-throughput method uses a fluorescent substrate that mimics the natural neurotransmitter.
Materials:
-
Transporter-expressing cells
-
96-well black wall/clear-bottom plates[7]
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate.[7][8]
-
HEPES-buffered solution[7]
-
This compound stock solution
-
Selective inhibitors (as above)
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate cells as described in the radiometric assay.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and a selective inhibitor in HEPES-buffered solution.
-
Assay Procedure:
-
Data Acquisition:
-
Measure the fluorescence intensity at specified intervals (e.g., every 90 seconds for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.[7]
-
-
Data Analysis:
-
Calculate the percent transporter activity relative to untreated controls.
-
Plot the percent activity against the logarithm of the this compound concentration to determine the IC₅₀ value.[7]
-
Workflow for Monoamine Reuptake Inhibition Assay
Caption: Workflow for determining monoamine reuptake inhibition by this compound.
Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay
This protocol determines the antagonistic activity of this compound on specific nAChR subtypes, such as α3β4. A membrane potential assay is described as it is a common high-throughput screening method.[9]
a. Cell Line Selection:
-
SH-EP1 cells or other suitable host cells stably expressing the human nAChR subtype of interest (e.g., α3β4).[9]
b. Membrane Potential Assay
This assay measures changes in cell membrane potential upon nAChR activation and its inhibition by an antagonist.
Materials:
-
nAChR-expressing cells
-
96-well or 384-well black wall/clear-bottom plates
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Nicotine or another suitable nAChR agonist
-
This compound stock solution
-
Known nAChR antagonist (e.g., mecamylamine) as a positive control[9]
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed nAChR-expressing cells into the assay plates and allow them to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium.
-
Add the membrane potential dye solution to the cells and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the control antagonist (mecamylamine) in the assay buffer.
-
Transfer the compound dilutions to the cell plate.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined EC₈₀-EC₉₀ concentration of the nAChR agonist (e.g., nicotine) to all wells.[9]
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each well.
-
Normalize the data to the response in the absence of any antagonist (agonist alone) and in the presence of a saturating concentration of the control antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Signaling Pathway for nAChR Antagonism
Caption: Mechanism of nAChR antagonism by this compound.
Orthogonal Assay for Hit Validation: ⁸⁶Rb⁺ Efflux Assay
To confirm the results from the primary screen, an orthogonal assay with a different readout is recommended. An ⁸⁶Rb⁺ efflux assay can be used to validate nAChR antagonists.[9] This assay measures the flux of ⁸⁶Rb⁺ (a surrogate for K⁺) through the nAChR ion channel.
Principle: Cells are loaded with ⁸⁶Rb⁺. Activation of nAChRs by an agonist allows for the efflux of ⁸⁶Rb⁺, which can be quantified. An antagonist will block this agonist-induced efflux.
Brief Protocol:
-
Culture nAChR-expressing cells in 96-well plates.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a buffer containing the radioisotope.
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with an nAChR agonist (e.g., carbamylcholine) in the presence of the test compound.[9]
-
Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the IC₅₀ value for this compound.
By employing these detailed protocols, researchers can accurately characterize the cellular activity of this compound, contributing to a better understanding of its pharmacological profile and its role in the therapeutic effects of bupropion.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Threo-dihydrobupropion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major, pharmacologically active metabolite of the atypical antidepressant and smoking cessation aid, bupropion (B1668061). As a norepinephrine-dopamine reuptake inhibitor (NDRI), this compound contributes significantly to the overall therapeutic effects of its parent compound.[1] Understanding the specific in vivo effects of this compound is crucial for a comprehensive grasp of bupropion's mechanism of action and for the development of novel therapeutics targeting the norepinephrine (B1679862) and dopamine (B1211576) systems.
These application notes provide an overview of relevant animal models and detailed protocols for investigating the antidepressant-like and stimulant effects of this compound. Due to a scarcity of studies involving the direct administration of this metabolite, the following protocols are adapted from established methodologies for bupropion and serve as a robust framework for future research.
Data Presentation: Comparative Efficacy
While direct quantitative data for the administration of this compound in behavioral assays are limited, preclinical studies comparing it to bupropion provide valuable insights into its relative potency.
| Compound | Test | Animal Model | Key Findings | Reference |
| Bupropion | Forced Swim Test | Mice | Dose-dependent decrease in immobility time. | [2] |
| This compound (BW 494) | Behavioral Despair Test | Mice | Lower degree of activity in reducing immobility compared to bupropion and hydroxybupropion. Effect antagonized by pimozide (B1677891). | [2] |
| Bupropion | Locomotor Activity | Rats | Dose-related increase in locomotor activity. | [3] |
| This compound (BW 494) | Stimulant Activity | Mice | Stimulatory effect antagonized by pimozide and prazosin. | [2] |
| This compound | General Activity | Mice | Exhibits approximately 20% of the in vivo activity of bupropion. | [4] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound, similar to its parent compound bupropion, is the inhibition of norepinephrine (NE) and dopamine (DA) transporters (NET and DAT, respectively). This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
General Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
Note: These protocols are adapted from studies on bupropion and should be optimized for this compound. Appropriate dose-response studies are recommended.
I. Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy.[5] A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Animal scale
Procedure:
-
Acclimation: House mice in standard conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations. Prepare a vehicle control group with saline only.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Test Apparatus: Fill the beakers with water (23-25°C) to a depth of 15 cm.
-
Forced Swim Test:
-
Gently place each mouse into a beaker for a 6-minute session.
-
Record the entire session using a video camera positioned to have a clear view of the animal.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Change the water between each animal.
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the videos.
-
Measure the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the 6-minute test.
-
Compare the immobility times between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
II. Assessment of Stimulant Effects: Locomotor Activity Test
This test measures spontaneous locomotor activity and can indicate the stimulant or sedative properties of a compound.[6]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Automated locomotor activity chambers with infrared beams
-
Animal scale
Procedure:
-
Acclimation: Handle rats for several days before the experiment to reduce stress. Acclimate them to the testing room for at least 60 minutes before the session.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline.
-
Habituation: Place each rat in the locomotor activity chamber for a 30-minute habituation period on the day before the test.
-
Drug Administration: On the test day, administer this compound or vehicle via i.p. injection.
-
Locomotor Activity Measurement:
-
Immediately after injection, place the rat in the center of the activity chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) in 5-minute intervals for a total of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins to observe the onset and duration of the drug's effect.
-
Compare the total locomotor activity between the treated and control groups using statistical methods such as repeated measures ANOVA.
-
III. Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[7]
Materials:
-
Male Wistar rats (270-320 g) with surgically implanted guide cannulae targeting the nucleus accumbens or prefrontal cortex.
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Microdialysis probes
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant guide cannulae into the desired brain region. Allow at least 5-7 days for recovery.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
-
Compare the changes in dopamine and norepinephrine levels between the treated and control groups over time using appropriate statistical tests.
-
Conclusion
The study of this compound in animal models is essential for a complete understanding of its contribution to the pharmacology of bupropion. The protocols outlined here provide a foundation for researchers to investigate its antidepressant-like, stimulant, and neurochemical effects. While direct research on this metabolite is limited, the provided methodologies, adapted from extensive research on its parent compound, offer a clear path forward. Future studies involving the direct administration of this compound are needed to fully elucidate its unique pharmacological profile and therapeutic potential.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant profile of bupropion and three metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. va.gov [va.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Threo-dihydrobupropion
These application notes provide a comprehensive guide for the quantitative analysis of threo-dihydrobupropion enantiomers in human plasma using a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This information is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Due to the presence of multiple chiral centers, this compound exists as enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, a stereoselective analytical method is crucial for accurately characterizing its disposition. The following protocols are based on a validated LC-MS/MS method for the simultaneous separation and quantification of bupropion and its major metabolites, including the enantiomers of this compound, in human plasma.[1][2][3][4][5][6]
Quantitative Data Summary
The performance of the analytical method is summarized in the table below. This data highlights the method's sensitivity, accuracy, and precision for the analysis of this compound enantiomers.
| Parameter | This compound Enantiomer A | This compound Enantiomer B |
| Limit of Quantification (LOQ) | 0.15 ng/mL[1][4][5] | 0.15 ng/mL[1][4][5] |
| Standard Curve Range | 0.15 - 150 ng/mL[1] | 0.15 - 150 ng/mL[1] |
| Intra-day Precision (% CV) | 3.4% - 15.4%[1][4][5] | 3.4% - 15.4%[1][4][5] |
| Intra-day Accuracy (% Recovery) | 80.6% - 97.8%[1][4][5] | 80.6% - 97.8%[1][4][5] |
| Inter-day Precision (% CV) | 6.1% - 19.9%[1][4][5] | 6.1% - 19.9%[1][4][5] |
| Inter-day Accuracy (% Recovery) | 88.5% - 99.9%[1][4][5] | 88.5% - 99.9%[1][4][5] |
| Extraction Efficiency | ≥70%[5] | ≥70%[5] |
| Stability (48h at ambient temp.) | <9.8% variability[1][4][5] | <9.8% variability[1][4][5] |
Experimental Protocols
The following protocols describe the preparation of standards, sample preparation, and the LC-MS/MS analysis for the quantification of this compound enantiomers.
1. Preparation of Standard Solutions
-
Stock Solutions: Since optically pure standards for this compound are not commercially available, a stock solution is prepared from a 50:50 racemic mixture.[1] Prepare a stock solution of racemic this compound in methanol (B129727) at a concentration of 0.5 mg/mL for each enantiomer (designated as Threo A and Threo B based on elution order).[1][2]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard, acetaminophen (B1664979) (APAP), in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to create standard curves and quality control (QC) samples.[1]
-
Standard Curve Concentrations: The standard curve for each this compound enantiomer should cover the following concentrations: 0.15, 0.5, 1.5, 5, 15, 50, and 150 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a clean 12x75 mm polypropylene (B1209903) tube.[1][2][3][4][6]
-
Add the internal standard (acetaminophen) to each sample.[1]
-
Perform a liquid-liquid extraction to isolate the analytes.[1][2][3][4][6]
-
Evaporate the supernatant to dryness.[2]
-
Reconstitute the dried extract with the mobile phase for injection into the LC-MS/MS system.[2]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Lux 3 μ Cellulose-3, 250 x 4.6 mm.[5] Alternatively, a Chiralpak α1-acid glycoprotein (B1211001) (AGP) column (100 x 2.0 mm, 5µm) can be used.[7]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[5] For the AGP column, a mobile phase of 20 mM aqueous ammonium formate (B1220265) (pH 5.0) and methanol can be used.[7]
-
Flow Rate: 0.22 mL/min for the AGP column.[7]
-
-
Mass Spectrometry (MS/MS):
-
Instrument: An ABSciex 5500 QTRAP triple-quadrupole mass spectrometer or equivalent.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each this compound enantiomer and the internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Workflow for this compound Analysis.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 6. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]
- 7. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Threo-dihydrobupropion from Human Plasma for LC-MS/MS Analysis
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of bupropion (B1668061) and its metabolites.
Introduction: Threo-dihydrobupropion is a major active metabolite of bupropion, an antidepressant and smoking cessation aid. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid-liquid extraction (LLE) is a common sample preparation technique used to isolate analytes from complex matrices, reduce matrix effects, and concentrate the sample prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for the liquid-liquid extraction of this compound from human plasma. Two primary methods are detailed: a standard small-volume extraction and a high-throughput method. While some studies have reported low recovery with LLE, the protocols described herein have been shown to achieve sufficient extraction efficiency for bioanalytical applications.
Quantitative Data Summary
The following table summarizes the performance characteristics of methods utilizing liquid-liquid extraction for the analysis of this compound and its related compounds in human plasma.
| Parameter | This compound | Bupropion (Parent Drug) | Hydroxybupropion (Metabolite) | Matrix | Reference |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Human Plasma | |
| Extraction Solvent | Ethyl Acetate (B1210297) | Ethyl Acetate | Ethyl Acetate | - | |
| Extraction Efficiency | ≥70% | ≥70% | ≥70% | - | |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL (enantiomers) | 0.3 ng/mL (enantiomers) | 0.3 ng/mL (enantiomers) | 50 µL Plasma | |
| Linearity Range | 0.25 - 200 ng/mL | 0.25 - 200 ng/mL | 1.25 - 1000 ng/ml | - | |
| Intra-day Precision (%CV) | 3.4% - 15.4% | 3.4% - 15.4% | 3.4% - 15.4% | - | |
| Inter-day Precision (%CV) | 6.1% - 19.9% | 6.1% - 19.9% | 6.1% - 19.9% | - | |
| Intra-day Accuracy (% of nominal) | 80.6% - 97.8% | 80.6% - 97.8% | 80.6% - 97.8% | - | |
| Inter-day Accuracy (% of nominal) | 88.5% - 99.9% | 88.5% - 99.9% | 88.5% - 99.9% | - |
Experimental Workflow
The general workflow for the liquid-liquid extraction of this compound from a plasma sample is depicted below.
Caption: General workflow for LLE of this compound.
Protocol 1: Small-Volume Plasma Liquid-Liquid Extraction
This protocol is adapted from a method developed for the stereoselective analysis of bupropion and its metabolites, including this compound, from a small volume of human plasma.
1. Materials and Reagents
-
Human plasma samples (stored at -80°C)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Acetaminophen or deuterated this compound)
-
Ethyl Acetate (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Mobile Phase for reconstitution
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
2. Procedure
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
Aliquoting: Transfer 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample. Vortex briefly (approx. 10 seconds) to mix.
-
Extraction:
-
Add 1 mL of ethyl acetate to the microcentrifuge tube.
-
Cap the tube securely and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the tubes for 10 minutes at a speed sufficient to achieve a clear separation between the aqueous and organic layers (e.g., >3000 g).
-
Supernatant Transfer: Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube, being careful not to disturb the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Final Step: Vortex the reconstituted sample, transfer to an autosampler vial if necessary, and inject it into the LC-MS/MS system for analysis.
Protocol 2: High-Throughput 96-Well Plate Liquid-Liquid Extraction
This protocol is based on a method developed for the rapid determination of bupropion and its metabolites in plasma, suitable for higher sample throughput.
1. Materials and Reagents
-
Human plasma samples
-
Internal Standard solution (e.g., D6-bupropion)
-
Ethyl Acetate (HPLC or LC-MS grade)
-
96-well deep-well plates (e.g., 1 or 2 mL volume)
-
Plate sealer
-
Pipettes (manual or automated)
-
Plate shaker/vortexer
-
Plate centrifuge
-
96-well sample collection plates
-
Automated evaporator (optional) or nitrogen evaporator with a 96-well head
2. Procedure
-
Plate Preparation: Aliquot plasma samples, calibration standards, and QCs into the wells of a 96-well deep-well plate.
-
Internal Standard Addition: Add the internal standard solution to each well.
-
Extraction Solvent Addition: Add ethyl acetate to each well.
-
Mixing: Seal the plate with a cap mat or heat seal. Place the plate on a plate shaker and mix vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge the 96-well plate for 10-15 minutes at >3000 g to separate the layers.
-
Supernatant Transfer: Using a manual or automated liquid handler, carefully transfer the upper organic layer to a new 96-well collection plate.
-
Evaporation: Evaporate the solvent in the collection plate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the samples in each well with the mobile phase.
-
Analysis: Seal the reconstituted plate and place it in the autosampler of the LC-MS/MS system for injection and analysis.
Logical Relationship of Method Choice
The selection between a standard protocol and a high-throughput method depends primarily on the number of samples and available equipment.
Caption: Decision tree for selecting an appropriate LLE protocol.
Application Notes and Protocols for In Vivo Experimental Design of Threo-dihydrobupropion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion (Threo-DHB) is a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). It is formed through the reduction of bupropion's carbonyl group and circulates in the plasma at concentrations significantly higher than the parent drug.[1] While weaker in its inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake compared to bupropion, Threo-DHB's sustained presence and pharmacological activity are believed to contribute significantly to the overall therapeutic effects of bupropion.[2][3] In preclinical studies, Threo-DHB has demonstrated antidepressant-like effects in animal models.[4] These application notes provide a comprehensive guide to the in vivo experimental design for studying this compound, including detailed protocols for administration and behavioral testing, and an overview of its signaling pathways.
Pharmacological Profile
This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), although its potency is less than that of bupropion. It also exhibits antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), a characteristic it shares with its parent compound.[3][5] The extended half-life and high plasma concentrations of Threo-DHB suggest its importance in the sustained therapeutic action of bupropion.[1]
Data Presentation
The following tables summarize key quantitative data related to the in vivo activity of this compound and its parent compound, bupropion.
Table 1: Comparative Antidepressant-Like Activity in Mice
| Compound | Test | Dosage | Effect on Immobility Time | Reference |
| Bupropion | Behavioral Despair | Not Specified | Reduction | [4] |
| This compound (BW 494) | Behavioral Despair | Not Specified | Reduction (less than other metabolites) | [4] |
Table 2: In Vitro Monoamine Reuptake Inhibition (Rat)
| Compound | Norepinephrine (IC₅₀) | Dopamine (IC₅₀) | Serotonin (IC₅₀) | Reference |
| Bupropion | 1,400 nM | 570 nM | 19,000 nM | [3] |
| This compound | 16 µM | 47 µM | 67 µM | [3] |
Table 3: In Vitro Nicotinic Acetylcholine Receptor Inhibition
| Compound | Receptor Subtype | IC₅₀ | Reference |
| Bupropion | α3β2 | 1.3 µM | [5] |
| Bupropion | α4β2 | 8 µM | [5] |
| This compound | α3β4 | 14 µM | [3] |
Experimental Protocols
Animal Models
Standard rodent models of depression are suitable for evaluating the antidepressant-like effects of this compound. Commonly used strains include C57BL/6 mice and Sprague-Dawley or Wistar rats. To induce a depressive-like phenotype, models such as chronic unpredictable mild stress (CUMS) can be employed.
Drug Preparation and Administration
-
Compound: this compound hydrochloride.
-
Vehicle: For parenteral administration, sterile saline (0.9% NaCl) is a common vehicle. For oral administration, a 0.5% methylcellulose (B11928114) solution can be used. It is crucial to determine the solubility of Threo-DHB in the chosen vehicle and sonicate if necessary to ensure a homogenous suspension.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for acute and sub-chronic studies in rodents to ensure rapid and consistent bioavailability. Oral gavage (p.o.) can also be used, particularly for chronic studies, to mimic the clinical route of administration of the parent drug.
-
Dosage: Based on studies with bupropion, a dosage range of 10-40 mg/kg can be considered for initial dose-response studies with this compound in mice.[6] It is recommended to perform a dose-finding study to determine the optimal dose for the desired behavioral or neurochemical endpoint.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 15 cm diameter for mice).
-
Water at 23-25°C.
-
Video recording equipment.
-
Stopwatch or automated tracking software.
-
Dry towels and a warming lamp.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and time point before the test (e.g., 30-60 minutes for i.p. injection).
-
Test Session:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes of the test, record the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.
-
-
Post-Test Care: After the 6-minute session, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.
-
Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.
Protocol 2: Tail Suspension Test (TST) for Antidepressant-Like Activity
The Tail Suspension Test is another common behavioral despair model used to screen for antidepressant drugs in mice. The test is based on the observation that mice suspended by their tail will alternate between periods of struggling and immobility. Antidepressants decrease the duration of immobility.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Video recording equipment.
-
Stopwatch or automated tracking software.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle as described in the FST protocol.
-
Test Session:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse's body should hang freely without touching any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the animal remains immobile during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Post-Test Care: At the end of the test, carefully remove the mouse from the suspension and detach the tape from its tail. Return the animal to its home cage.
-
Data Analysis: Analyze the data by comparing the mean immobility time of the this compound-treated group with the vehicle-treated control group using appropriate statistical methods. A significant decrease in immobility time suggests an antidepressant-like effect.[2][4][7]
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to assess the effects of this compound on dopamine and norepinephrine levels in areas such as the prefrontal cortex and nucleus accumbens.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (or mass spectrometry) for neurotransmitter analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or a similar sensitive analytical method.
-
-
Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the this compound-treated and vehicle-treated groups. An increase in extracellular dopamine and norepinephrine levels would be consistent with the proposed mechanism of action.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant profile of bupropion and three metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β4 nicotinic receptor subunit modulates the chronic antidepressant effect mediated by bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bupropion Mediated Effects on Depression, Attention Deficit Hyperactivity Disorder, and Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor resolution in Threo-dihydrobupropion chiral chromatography
Welcome to the technical support center for the chiral separation of threo-dihydrobupropion. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor enantiomeric resolution.
Troubleshooting Guide: Overcoming Poor Resolution
This guide addresses specific issues encountered during the chiral HPLC separation of this compound enantiomers.
Q1: My this compound enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What is the first step?
A1: The most critical factors for chiral separation are the stationary phase and mobile phase composition.[1] Start by verifying that your experimental conditions align with a validated method. A suboptimal mobile phase is a frequent cause of poor resolution.
-
Verify Mobile Phase Composition: Ensure the precise ratio of organic modifiers (e.g., methanol (B129727), acetonitrile) and the aqueous buffer (e.g., ammonium (B1175870) bicarbonate) is correct.[1][2] Small deviations in composition can lead to a significant loss of selectivity.
-
Prepare Fresh Mobile Phase: Impurities in solvents or degradation of additives can negatively impact separation.[1] Prepare a new batch of mobile phase, ensuring all components are properly filtered and degassed.
-
Check pH: The pH of the mobile phase is crucial, especially for basic compounds like this compound. An incorrect pH can affect analyte ionization and interaction with the chiral stationary phase (CSP).[1][3]
Q2: I've confirmed my mobile phase is correct, but resolution is still poor. What should I try next?
A2: If the mobile phase is not the issue, the next step is to optimize other key chromatographic parameters. Temperature and flow rate are powerful tools for improving chiral resolution.
-
Optimize Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4][5][6] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[2] Use a column oven to ensure stable and consistent temperature control.
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate.[1] Due to the complex interaction with the CSP, mass transfer can be slow. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) often increases efficiency and provides more time for the enantiomers to interact differently with the stationary phase, thereby improving resolution.[2]
Q3: I am observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?
A3: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by issues outside the column.[1][7] this compound, being a basic compound, is susceptible to interacting with acidic residual silanols on silica-based CSPs.[1][8]
-
Add a Basic Modifier: To minimize interaction with silanol (B1196071) groups, add a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1%) to the mobile phase. This will mask the active sites on the silica (B1680970) surface and improve peak shape.[2]
-
Check for Column Contamination: Accumulation of contaminants can create active sites that cause tailing.[1] If you suspect contamination, follow a column cleaning and regeneration procedure.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][9] Try reducing the sample concentration or injection volume.
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[1]
Q4: My resolution was good initially but has degraded over time. What should I do?
A4: A gradual decline in performance often points to column degradation or contamination.[1]
-
Column Washing/Regeneration: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong, compatible solvent (e.g., 100% methanol or ethanol (B145695) for reversed-phase columns) to remove contaminants.[10][11] Always check the column care manual for specific instructions.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to adsorb particulates and strongly retained impurities, extending the life of the main column.[10][12]
-
Check for Voids: A void or channel in the column packing can lead to a sudden or gradual loss of efficiency and peak shape. This can be caused by pressure shocks. If a void is suspected, the column may need to be replaced.[7][13]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting poor resolution in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is recommended for this compound?
A1: Polysaccharide-based CSPs, specifically those with cellulose (B213188) derivatives, have proven effective. A successful, validated method uses a Lux 3µ Cellulose-3 column for the simultaneous separation of bupropion (B1668061) and its metabolites, including this compound enantiomers.
Q2: How does mobile phase composition affect the selectivity of this compound enantiomers?
A2: The mobile phase composition is a critical factor influencing selectivity.[14] In reversed-phase chromatography, the ratio of the organic modifiers (e.g., methanol and acetonitrile) to the aqueous buffer alters the polarity of the mobile phase, which in turn affects the retention and the differential interactions of the enantiomers with the CSP. For this compound, a gradient elution using a mixture of methanol, acetonitrile, and an ammonium bicarbonate buffer has been shown to provide successful separation.
Q3: Can I switch a chiral column between normal-phase and reversed-phase modes?
A3: This depends entirely on the type of CSP. Coated polysaccharide columns are generally dedicated to either normal or reversed-phase mode and switching is not recommended as it can irreversibly damage the column. However, immobilized CSPs (often designated with prefixes like 'IA', 'IB', etc.) are more robust and can be switched between modes, provided a proper flushing procedure with a miscible solvent (like isopropanol (B130326) or ethanol) is followed.[15][16] Always consult the manufacturer's instructions before changing solvent systems.
Q4: Why is reproducibility sometimes a problem in chiral HPLC?
A4: Chiral separations rely on subtle differences in energy between the transient diastereomeric complexes formed by the enantiomers and the CSP. This makes them highly sensitive to minor variations in experimental conditions. To improve reproducibility, ensure precise and consistent mobile phase preparation, use a column oven for stable temperature control, and allow for thorough column equilibration between runs, which may be longer than for achiral columns.[1]
Parameter Influence Diagram
Caption: The influence of key parameters on chromatographic outcomes.
Data Presentation
The following table summarizes the chromatographic conditions from a validated method for the simultaneous chiral separation of bupropion and its metabolites.
| Parameter | Condition |
| Chiral Stationary Phase | Lux 3µ Cellulose-3 |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase A | Methanol:Acetonitrile:Buffer (25:15:60, v/v/v) |
| Mobile Phase B | Methanol:Acetonitrile:Buffer (60:30:10, v/v/v) |
| Buffer | 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (B78521) (pH 8.5) |
| Elution Mode | Gradient |
| Flow Rate | 400 µL/min |
| Column Temperature | 40°C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
This section provides a detailed methodology for the chiral separation based on a published and validated LC-MS/MS method.
1. Reagent and Mobile Phase Preparation:
- Prepare the aqueous buffer by dissolving ammonium bicarbonate in HPLC-grade water to a concentration of 5mM and adding ammonium hydroxide to 0.1% (v/v). The final pH should be approximately 8.5.
- Prepare Mobile Phase A by mixing methanol, acetonitrile, and the buffer in a ratio of 25:15:60 (v/v/v).
- Prepare Mobile Phase B by mixing methanol, acetonitrile, and the buffer in a ratio of 60:30:10 (v/v/v).
- Filter and degas all mobile phases before use.
2. Sample Preparation (from Plasma):
- Pipette 50 µL of human plasma into a microcentrifuge tube.
- Add an appropriate internal standard.
- Perform liquid-liquid extraction (e.g., using methyl t-butyl ether) to extract the analytes.
- Vortex and centrifuge the sample.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
3. HPLC-MS/MS System and Conditions:
- HPLC System: An Agilent 1290 series or equivalent system capable of delivering accurate gradients at the specified flow rate.
- Chiral Column: Lux 3µ Cellulose-3, 250 x 4.6 mm.
- Column Temperature: Maintain at 40°C using a column oven.
- Flow Rate: 400 µL/min.
- Injection Volume: 5-10 µL.
- Gradient Program:
- 0-6 min: 100% Mobile Phase A.
- 6-12 min: Linear gradient from 100% A to 95% A.
- 12-30 min: Linear gradient from 95% A to 40% A.
- 30-37 min: Linear gradient from 40% A to 0% A.
- 37.1-40 min: Return to 100% A for re-equilibration.
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP) with an electrospray ionization (ESI) source operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Chiral Separations 3: Overloading and Tailing [restek.com]
- 10. shim-pol.pl [shim-pol.pl]
- 11. chiraltech.com [chiraltech.com]
- 12. hplc.eu [hplc.eu]
- 13. lcms.cz [lcms.cz]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. chiraltech.com [chiraltech.com]
- 16. ct-k.com [ct-k.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Threo-dihydrobupropion
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of threo-dihydrobupropion.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low signal intensity or complete signal loss for this compound?
Possible Cause: This is a classic sign of ion suppression, a major type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
Protein Precipitation (PPT): While a simple and common technique, using agents like trichloroacetic acid or acetonitrile (B52724) can sometimes result in significant ion suppression.[4] If you are using PPT and observing issues, consider a more rigorous cleanup method.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and can be tailored to the specific properties of this compound for a very clean sample extract.[3][4]
-
-
Improve Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, adjusting the chromatographic conditions to separate them from the this compound peak is crucial. This can involve modifying the mobile phase composition, the gradient profile, or using a different analytical column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as threohydrobupropion-d9, is the gold standard for compensating for matrix effects.[6][7] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression.[7][8] This allows for accurate quantification based on the analyte-to-IS ratio, even if the absolute signal intensity varies.[8]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[8] This is only a viable option if the concentration of this compound is high enough to be detected after dilution.
Question 2: My results for quality control (QC) samples are inconsistent and show high variability. What could be the cause?
Possible Cause: High variability in QC sample results often points to inconsistent matrix effects across different samples or lots of biological matrix.[7][9]
Solutions:
-
Implement a Robust Sample Preparation Method: As with low signal intensity, a thorough and consistent sample preparation method like SPE or LLE is key to minimizing variability in matrix effects.[3]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. It is recommended to use at least six different lots of the matrix blank during method validation to assess the impact of lot-to-lot variability.[9]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression, leading to more precise and reproducible results.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[9]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are several established methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer post-column.[10][11] A blank matrix extract is then injected onto the LC system. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[10][11]
-
Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solvent.[9][10] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[9]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for mitigating matrix effects?
A3: A SIL-IS is considered the gold standard because it has the same chemical structure as the analyte, with the only difference being the substitution of one or more atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen).[7] This makes its physicochemical properties, such as extraction recovery, chromatographic retention time, and ionization efficiency, nearly identical to the analyte.[7] Consequently, the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte on a sample-by-sample basis, allowing the ratio of the analyte to the IS to remain constant and enabling accurate quantification even in the presence of variable matrix effects.[7][8]
Quantitative Data Summary
The following table summarizes the performance of a validated stereoselective LC-MS/MS method for the analysis of this compound and other bupropion (B1668061) metabolites in human plasma. This data can serve as a benchmark for researchers developing their own methods.
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (% of nominal) | Inter-assay Accuracy (% of nominal) | Reference |
| (1S,2S)-threohydrobupropion | 1 | < 12% | < 12% | Within 15% | Within 15% | [6] |
| (1R,2R)-threohydrobupropion | 1 | < 12% | < 12% | Within 15% | Within 15% | [6] |
Experimental Protocols
Protocol 1: Protein Precipitation Sample Preparation
This protocol is adapted from a validated method for the analysis of bupropion and its metabolites in human plasma.[6]
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 200 µL of each sample into a 1.0 mL 96-well deep-well plate.
-
Add 10 µL of an internal standard working solution containing threohydrobupropion-d9.
-
Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate proteins.
-
Shake the plate for 5 minutes.
-
Centrifuge the plate at 6,100 x g at 4°C for 15 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 10 µL of a 3M aqueous ammonium (B1175870) formate (B1220265) solution (pH 6.9) to each well.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects by Post-Column Infusion
This is a general procedure for performing a post-column infusion experiment.[10][11]
-
Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system as you would for your analytical run.
-
Using a syringe pump and a T-connector, continuously infuse the this compound standard solution into the mobile phase flow path between the analytical column and the mass spectrometer's ion source.
-
Once a stable signal (baseline) for this compound is observed, inject a blank, extracted matrix sample (prepared using your standard sample preparation protocol but without the addition of an internal standard).
-
Monitor the this compound signal throughout the chromatographic run.
-
Any deviation (suppression or enhancement) from the stable baseline indicates the presence of matrix effects at that specific retention time.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.
Caption: Schematic of a post-column infusion experiment setup.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Improving the stability of Threo-dihydrobupropion in biological samples
Welcome to the technical support center for the analysis of threo-dihydrobupropion in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of this key bupropion (B1668061) metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a major, pharmacologically active metabolite of the antidepressant bupropion.[1][2] It circulates in plasma at concentrations often higher than the parent drug and contributes to its overall therapeutic and potential toxic effects.[3][4] Ensuring its stability ex vivo is critical for accurate pharmacokinetic and toxicological assessments. Instability can lead to underestimation of its concentration, resulting in flawed data interpretation.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The main factors of concern are temperature, storage duration, pH, and choice of collection tube. While this compound is notably more stable than its parent drug, bupropion, improper handling can still compromise sample integrity.[5][6][7][8]
Q3: What is the recommended procedure for blood sample collection?
For optimal stability, it is recommended to collect whole blood in either a serum tube (red-top) or a plasma tube containing EDTA (lavender-top) . Immediately after collection, samples should be processed to separate the serum or plasma and then frozen.
Crucially, avoid using Serum Separator Tubes (SST) containing separator gels. The gel can interfere with the quantification of certain drugs, leading to artificially low concentrations, and is often listed as a cause for sample rejection in bupropion metabolite analysis.[9]
Q4: How should I process and store my plasma/serum samples?
-
Centrifugation: After collection, centrifuge the blood tubes as soon as possible to separate plasma or serum from the blood cells.
-
Aliquoting: Transfer the resulting supernatant (plasma or serum) into clearly labeled polypropylene (B1209903) cryovials.
-
Storage Temperature: Immediately freeze the aliquots. For long-term storage, -80°C is highly recommended . While -20°C can be acceptable for shorter periods, -80°C provides superior long-term stability.[10] Studies have demonstrated that this compound is stable through multiple freeze-thaw cycles when stored at -80°C.[10][11][12]
Q5: Is this compound sensitive to light?
While specific photodegradation studies on this compound are limited, its parent compound, bupropion, is known to degrade upon exposure to UV light.[13] Therefore, as a precautionary measure, it is best practice to protect all biological samples containing this compound from direct light exposure during collection, processing, and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Problem 1: Low or Inconsistent Analyte Concentration
| Possible Cause | Troubleshooting Step | Explanation |
| Sample Degradation due to Improper Storage | 1. Verify that samples were centrifuged, aliquoted, and frozen immediately after collection. 2. Confirm storage temperature was consistently at -20°C or preferably -80°C. | This compound is relatively stable, but prolonged exposure to room temperature can lead to degradation, especially if the parent drug, bupropion, is also being measured.[5][6] |
| Incorrect Blood Collection Tube | Check laboratory records to ensure Serum Separator Tubes (SST) were not used. | The separator gel in SSTs can absorb lipophilic compounds, leading to a significant decrease in the measured concentration of the analyte.[9] |
| Instrumental or Analytical Issues | 1. Review the sample extraction procedure for efficiency and consistency. 2. Check the LC-MS/MS system performance, including column integrity and mobile phase composition. | Inefficient extraction can lead to low recovery. Threo- and erythro-hydrobupropion are diastereomers and require adequate chromatographic separation for accurate quantification.[14] |
Problem 2: Appearance of Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | Explanation |
| In-vivo Metabolism | Consider that the unexpected peaks may be further downstream metabolites of this compound. | This compound is metabolized in vivo by CYP2C19 to threo-4'-hydroxy-hydrobupropion and can also be conjugated to form glucuronides.[1][15] These may be present in the sample. |
| Degradation of Parent Drug (Bupropion) | If bupropion concentrations are high, some peaks could be bupropion degradants. | Bupropion can degrade under alkaline conditions to products like 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 3-chlorobenzoic acid.[16] Ensure analytical methods can distinguish these from this compound. |
Stability Data Summary
The following tables summarize stability data for this compound (THBPR) and its related metabolites from various studies.
Table 1: Short-Term and Processed Sample Stability
| Analyte | Matrix/Condition | Temperature | Duration | Stability Outcome | Citation |
| This compound | Human Plasma | 37°C | 48 hours | Minimal effect on concentration across pH 2.5-10 | [7][8] |
| This compound Enantiomers | Non-extracted Standard | Ambient | > 48 hours | < 9.8% variability | [4][17] |
| This compound Enantiomers | Processed Samples | 4°C (Autosampler) | 48 hours | Stable | [10] |
Table 2: Freeze-Thaw and Long-Term Stability
| Analyte | Matrix | Storage Temp. | Condition | Stability Outcome | Citation |
| This compound Enantiomers | Human Plasma | -80°C | 3 Freeze-Thaw Cycles | Stable | [10][12] |
| This compound | Postmortem Blood | -20°C | 50 days | Appeared relatively stable (compared to bupropion) | [5] |
Experimental Protocols & Methodologies
Key Experiment: Quantification of this compound in Human Plasma via LC-MS/MS
This section provides a representative methodology based on published, validated assays.[4][14]
1. Sample Preparation (Solid Phase Extraction)
-
Pre-treatment: To 100 µL of human plasma, add an internal standard (e.g., a deuterium-labeled version of the analyte). Acidify the sample by adding 200 µL of 1% formic acid in water.
-
Extraction: Use a solid-phase extraction (SPE) cartridge (e.g., HLB type).
-
Conditioning: Equilibrate the cartridge with methanol (B129727), followed by water.
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the analyte and internal standard using methanol (e.g., 2 x 250 µL).
-
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase column suitable for separating the isomers, such as an Acquity BEH phenyl column (100 x 2.1 mm, 1.7 µm).[14] For chiral separation of enantiomers, a specialized column like a Lux Cellulose-3 is required.[4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 0.06% ammonia (B1221849) in water).[14]
-
Flow Rate: Typically around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound (e.g., m/z 242.2 → 116.2) and its internal standard are monitored.[3]
Diagrams and Workflows
Metabolic Pathway of Bupropion
Caption: Metabolic conversion of bupropion to its major active metabolites.
Recommended Sample Handling Workflow
Caption: Recommended workflow for biological sample handling.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of bupropion and its major metabolites in human plasma. | Semantic Scholar [semanticscholar.org]
- 9. Effect of serum separator blood collection tubes on drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. api-d.library.cofc.edu [api-d.library.cofc.edu]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]
Technical Support Center: Optimizing Threo-dihydrobupropion Extraction from Serum
Welcome to the technical support center for the optimization of threo-dihydrobupropion extraction from serum. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you enhance the efficiency, reproducibility, and accuracy of your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: Which is the best extraction method for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: Both LLE and SPE are effective methods for extracting this compound from serum or plasma. The choice often depends on the specific requirements of your assay. SPE is often preferred for its potential for higher recovery and cleaner extracts, which can reduce matrix effects in subsequent LC-MS/MS analysis.[1] However, LLE is a robust and widely used technique that can also yield high and reproducible recovery rates with careful optimization.[2]
Q2: My recovery of this compound is consistently low. What are the most common causes?
A2: Low recovery can stem from several factors. For LLE, common issues include the use of a suboptimal organic solvent, incorrect pH of the aqueous phase, or incomplete phase separation. For SPE, problems often arise from an inappropriate choice of sorbent, inadequate conditioning of the cartridge, incorrect pH during sample loading, using a wash solvent that is too strong, or an elution solvent that is too weak.
Q3: How important is pH control during the extraction process?
A3: pH control is critical. This compound is a basic compound, and its extraction efficiency is highly dependent on its ionization state. For LLE, the aqueous sample should be alkalinized to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent. For SPE, the pH of the sample load and wash solutions must be optimized to ensure maximum retention on the sorbent.
Q4: What is the stability of this compound in serum samples?
A4: While the parent drug, bupropion (B1668061), can show temperature and pH-dependent degradation in plasma, its major metabolites, including this compound, are generally more stable. However, it is always best practice to store samples at -80°C until analysis and to minimize the time samples spend at room temperature during processing to prevent any potential degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction of this compound.
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Recommended Solution |
| Incorrect Solvent Choice (LLE) | The polarity of the extraction solvent is crucial. Ethyl acetate (B1210297) is a commonly used and effective solvent.[2] A mixture of isoamyl alcohol in n-heptane (e.g., 1.5% v/v) has also been shown to yield high recovery.[3] |
| Suboptimal pH (LLE/SPE) | Adjust the pH of the serum sample to an alkaline state (pH > 9) before extraction to ensure this compound is in its non-ionized form, which is more soluble in organic solvents. |
| Inadequate Mixing (LLE) | Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 30 seconds to 2 minutes to maximize the surface area for analyte transfer. |
| Incorrect Sorbent or SPE Protocol | Ensure the SPE sorbent is appropriate for the analyte (e.g., a polymeric reversed-phase sorbent). Verify that the conditioning, sample loading, washing, and elution steps are correctly performed. The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte. |
| Analyte Breakthrough during SPE | If the analyte is found in the waste fractions from the sample loading or washing steps, the sample solvent may be too strong or the wash solvent may be too aggressive. Consider diluting the sample or using a weaker wash solvent. |
| Incomplete Elution from SPE Cartridge | If recovery is low but the analyte is not in the waste fractions, it may be retained on the sorbent. Try using a stronger elution solvent or increasing the volume of the elution solvent. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Co-elution of Interfering Substances | Matrix effects, such as ion suppression or enhancement, occur when other components in the extracted sample co-elute with the analyte and affect its ionization efficiency. |
| Insufficient Sample Cleanup | Improve the sample cleanup process. SPE is generally considered superior to protein precipitation and LLE in reducing matrix effects.[1] |
| Inefficient LLE Wash Step | After the initial extraction into the organic phase, a back-extraction into an acidic aqueous solution, followed by re-extraction into an organic solvent after alkalinization, can significantly improve the purity of the final extract. |
| Optimize SPE Wash Step | Develop a more stringent wash step in your SPE protocol. Use the strongest possible solvent that does not cause the elution of this compound to remove a wider range of interfering compounds. |
| Chromatographic Separation | Optimize the LC method to achieve better separation between this compound and any co-eluting matrix components. |
Issue 3: Formation of an Emulsion during LLE
| Potential Cause | Recommended Solution |
| High concentration of lipids or proteins | Serum samples with high lipid content are prone to forming emulsions. |
| Vigorous Shaking | Overly aggressive mixing can lead to emulsion formation. |
| Solutions | - Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 rpm) for a longer duration (5-10 minutes) to break the emulsion.- Salting out: Add a small amount of a saturated salt solution (e.g., NaCl) to the mixture to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.- Solvent Addition: Add a small volume of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion. |
Quantitative Data on Extraction Efficiency
The efficiency of this compound extraction can vary significantly based on the chosen method and parameters. The table below summarizes recovery data from various published methods.
| Extraction Method | Matrix | Key Parameters | Analyte(s) | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Solvent: Ethyl acetate | This compound & other metabolites | ≥70% | [2] |
| Liquid-Liquid Extraction (LLE) | Plasma | Solvent: 1.5% isoamyl alcohol in n-heptane; alkaline plasma | Bupropion metabolites (incl. This compound) | ~98% | [3] |
| Protein Precipitation | Umbilical Cord Plasma | Solvent: Acetonitrile; Acidification with trichloroacetic acid | This compound | 89 - 96% | [4] |
| Solid-Phase Extraction (SPE) | Human Plasma | Sorbent: HLB (30mg/1cc); Elution: Methanol (B129727) | This compound | 91.2% | [1] |
Experimental Protocols
Below are detailed protocols for the extraction of this compound from serum/plasma based on established methods.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated stereoselective LC-MS/MS method.[2]
-
Sample Preparation: Transfer 50 µL of serum/plasma into a clean polypropylene (B1209903) tube.
-
Internal Standard Addition: Add 20 µL of the internal standard solution (e.g., acetaminophen) to the tube.
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 3 minutes at ambient temperature.
-
-
Solvent Transfer: Carefully transfer the upper organic phase to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution:
-
Add 50 µL of methanol (or the initial mobile phase of your LC system) to the dried extract.
-
Vortex for 20 seconds to fully dissolve the residue.
-
-
Analysis: Inject an appropriate aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods developed for bupropion and its metabolites.[1]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 25 µL of an internal standard working solution.
-
Add 200 µL of 1% (v/v) formic acid in water and vortex.
-
-
Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., HLB 30mg/1cc) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge by adding two aliquots of 250 µL of methanol.
-
-
Analysis: The collected eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis by LC-MS/MS.
Visualized Workflows and Logic
General Workflow for Solid-Phase Extraction (SPE)
Caption: A step-by-step workflow for this compound extraction using SPE.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Threo-dihydrobupropion synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Threo-dihydrobupropion. The following information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a low yield of the desired this compound, with a significant amount of the erythro diastereomer. How can I improve the diastereoselectivity?
A1: Achieving high threo selectivity in the reduction of bupropion (B1668061) is a common challenge. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) often provide poor diastereoselectivity. Consider using a bulkier reducing agent, which will preferentially attack the ketone from the less sterically hindered face, favoring the formation of the threo (anti) diastereomer.
-
Recommendation: Employ a trialkylborohydride such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). These reagents are known to provide higher diastereoselectivity in the reduction of α-amino ketones.
-
-
Reaction Temperature: The reaction temperature can significantly influence the diastereomeric ratio.
-
Recommendation: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. Lower temperatures generally enhance the kinetic control of the reaction, leading to a higher proportion of the desired threo isomer.
-
-
Solvent Selection: The polarity of the solvent can affect the conformation of the substrate and the transition state of the reaction.
-
Recommendation: Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for reductions with trialkylborohydrides.
-
Q2: The reaction appears to be incomplete, with a significant amount of unreacted bupropion remaining. What could be the cause?
A2: Incomplete conversion can be due to several factors, including insufficient reducing agent, reagent deactivation, or suboptimal reaction time.
Troubleshooting Steps:
-
Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used.
-
Recommendation: Use at least 1.5 to 2.0 equivalents of the reducing agent relative to bupropion. This will account for any potential deactivation by trace amounts of water or other electrophilic impurities.
-
-
Reagent Quality and Handling: Metal hydrides are sensitive to moisture and air.
-
Recommendation: Use freshly opened or properly stored reducing agents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Time and Monitoring: The reaction may require more time to reach completion, especially at low temperatures.
-
Recommendation: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer detectable.
-
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?
A3: Side reactions in borohydride reductions can include over-reduction or reactions with the solvent.
Troubleshooting Steps:
-
Control of Reaction Conditions: Over-reduction is less common for ketones but can occur under harsh conditions.
-
Recommendation: Maintain the recommended low temperature and add the reducing agent slowly to the reaction mixture to control the exotherm.
-
-
Quenching Procedure: The quenching step is critical to stop the reaction and neutralize any remaining reducing agent.
-
Recommendation: Quench the reaction at low temperature by slowly adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or acetic acid. A rapid or uncontrolled quench can lead to side product formation.
-
Q4: I am having difficulty separating the threo and erythro diastereomers after the reaction. What purification methods are effective?
A4: The separation of diastereomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for separating diastereomers.
-
Recommendation: Use a long column with a shallow solvent gradient to improve resolution. A solvent system of ethyl acetate (B1210297) and hexanes, with a small percentage of triethylamine (B128534) to prevent tailing, is a good starting point. Monitor the fractions carefully by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high-purity material, preparative HPLC can be employed.
-
Recommendation: A chiral stationary phase is not necessary for separating diastereomers. A standard reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with a suitable buffer can be effective.
-
-
Crystallization: If the desired threo diastereomer is crystalline, fractional crystallization can be an effective purification method.
-
Recommendation: Experiment with different solvent systems to find one in which the threo isomer has significantly lower solubility than the erythro isomer.
-
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Reducing Agent | L-Selectride® or K-Selectride® | Increased threo:erythro ratio |
| Stoichiometry | 1.5 - 2.0 equivalents | Complete consumption of starting material |
| Reaction Temperature | -78 °C to 0 °C | Enhanced diastereoselectivity |
| Solvent | Anhydrous THF or Diethyl Ether | Optimal reaction medium |
| Quenching Agent | Saturated aq. NH₄Cl or Acetic Acid | Controlled reaction termination |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Bupropion to this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of bupropion hydrochloride (1.0 eq) in anhydrous THF (10 mL per gram of bupropion).
-
Neutralization: Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to generate the free base of bupropion in situ.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF) to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., 8:2 Hexanes:Ethyl Acetate with 1% triethylamine). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL per gram of bupropion) while keeping the temperature below -60 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the threo and erythro diastereomers.
Protocol 2: Analysis of Diastereomeric Ratio by HPLC
-
Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: The threo and erythro diastereomers should be resolved as two separate peaks. The diastereomeric ratio can be determined by integrating the peak areas.
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Reaction scheme for the diastereoselective synthesis of this compound.
Caption: Logical relationship in the formation of Threo and Erythro diastereomers.
Technical Support Center: Minimizing Ion Suppression for Threo-dihydrobupropion in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing threo-dihydrobupropion by mass spectrometry.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in reducing matrix effects.[1][2]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing phospholipids (B1166683) and other interfering substances.[3][4] Consider using a mixed-mode or polymeric reversed-phase sorbent for optimal cleanup of plasma samples.[4][5]
-
Liquid-Liquid Extraction (LLE): Can also be effective in removing interferences. A simple LLE procedure can result in high extraction efficiency for this compound.[6][7]
-
Protein Precipitation (PPT): While the simplest method, it is often the least effective at removing phospholipids and may lead to significant ion suppression.[2][8] If using PPT, consider a subsequent clean-up step.
-
-
Enhance Chromatographic Separation:
-
Gradient Optimization: Develop a gradient elution profile that separates this compound from the regions where phospholipids and other matrix components typically elute.[6]
-
Column Selection: Utilize a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, to improve separation from interfering compounds.
-
Mobile Phase Additives: The addition of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetic acid can improve peak shape and ionization efficiency.[9][10] However, their concentration should be optimized to avoid causing ion suppression themselves.[11]
-
-
Adjust Mass Spectrometer Source Conditions:
-
Optimize source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound while minimizing the influence of background noise.
-
Issue 2: Poor Reproducibility and High Variability in Signal Intensity
Possible Cause: Inconsistent matrix effects between samples.
Solutions:
-
Implement a Robust Sample Preparation Protocol: As outlined in Issue 1, a consistent and effective sample cleanup method like SPE is crucial for minimizing variability.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction of signal variability.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[2][12] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[12][13]
Q2: What are the primary causes of ion suppression in the analysis of this compound from biological samples?
A2: The most common causes of ion suppression are endogenous components from the biological matrix, particularly:
-
Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic for causing ion suppression in electrospray ionization (ESI).[2]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and interfere with the ionization process.[2]
-
Other Endogenous Molecules: Other small molecules and metabolites present in the biological sample can also co-elute and compete for ionization.
Q3: How can I determine if my this compound assay is affected by ion suppression?
A3: The most definitive method is a post-column infusion experiment .[1][2] This involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of any eluting compounds indicates a region of ion suppression.
Q4: Which sample preparation method is best for minimizing ion suppression for this compound?
A4: While the optimal method can be matrix-dependent, here is a general comparison:
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences, including phospholipids, leading to the cleanest extracts and minimal ion suppression.[3][4]
-
Liquid-Liquid Extraction (LLE): Can provide good cleanup and high recovery for this compound.[6]
-
Protein Precipitation (PPT): The quickest but least effective method for removing matrix components, often resulting in significant ion suppression.[2][8]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput |
| Solid-Phase Extraction (SPE) | 85 - 105 | Low | Medium |
| Liquid-Liquid Extraction (LLE) | 70 - 90[6] | Medium | Low |
| Protein Precipitation (PPT) | > 90 | High[2][8] | High |
Note: The values presented are typical ranges and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a method developed for the stereoselective analysis of bupropion (B1668061) and its metabolites.[6]
-
To 50 µL of human plasma, add an internal standard solution.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for chromatographic and mass spectrometric conditions.
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A gradient from 5-95% B over 5-7 minutes is a typical starting point. The gradient should be optimized to separate this compound from the early eluting salts and late-eluting phospholipids.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound should be optimized by infusing a standard solution. A common transition for dihydrobupropion isomers is m/z 242.2 -> 186.1.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity of this compound.
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound | Semantic Scholar [semanticscholar.org]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 11. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. providiongroup.com [providiongroup.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Method validation challenges for Threo-dihydrobupropion quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation of threo-dihydrobupropion quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a quantitative method for this compound?
A1: The primary challenges stem from the stereoselective nature of bupropion (B1668061) and its metabolites. This compound is one of several stereoisomers, and achieving chromatographic separation from its other isomers, such as erythrohydrobupropion, is critical. Additionally, like many bioanalytical methods, challenges include managing matrix effects from biological samples (e.g., plasma, urine), ensuring the stability of the analyte during sample preparation and storage, and achieving adequate sensitivity.[1][2][3]
Q2: Why is a stereoselective method necessary for this compound quantification?
A2: Bupropion is administered as a racemic mixture (equal amounts of two enantiomers), and its metabolism in the body is stereoselective, leading to different proportions of various isomers of its metabolites, including this compound.[4] These isomers can have different pharmacological activities and toxicological profiles.[3] Therefore, a stereoselective method that can distinguish and accurately quantify each isomer is essential for pharmacokinetic and pharmacodynamic studies.[5]
Q3: What type of analytical technique is most suitable for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and suitable technique.[1][3][6] It offers high selectivity and sensitivity, which are necessary for measuring the low concentrations of this compound typically found in biological matrices and for distinguishing it from other metabolites.[1][3]
Q4: How can I troubleshoot poor chromatographic separation of this compound from other isomers?
A4: Poor separation is a common issue. Here are some troubleshooting steps:
-
Column Selection: The use of a chiral stationary phase is crucial for separating enantiomers. Alpha-1-acid glycoprotein (B1211001) columns have been shown to be effective.[1][2]
-
Mobile Phase Optimization: The pH of the mobile phase can significantly influence chromatographic separation.[1][2] Experiment with different pH values and organic modifier compositions (e.g., methanol, acetonitrile) and buffer concentrations.
-
Gradient Elution: Employing a gradient elution program can help to improve the resolution between closely eluting peaks.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency.
Troubleshooting Guides
Issue 1: High Matrix Effects Leading to Inaccurate Quantification
Symptoms:
-
Inconsistent results between samples.
-
Poor accuracy and precision in quality control (QC) samples.
-
Ion suppression or enhancement observed in the mass spectrometer.
Possible Causes:
-
Interfering substances from the biological matrix (e.g., phospholipids, salts) are co-eluting with this compound.[7]
-
Inadequate sample preparation and cleanup.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.[3]
-
Protein Precipitation: While simpler, this method may be less effective at removing all matrix interferences.[1][2]
-
-
Chromatographic Adjustments:
-
Modify the chromatographic gradient to separate the analyte from the matrix components.
-
-
Use of an Appropriate Internal Standard (IS):
-
A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6] If a stable isotope-labeled IS is not available, a structural analog that co-elutes with the analyte can be used.
-
Issue 2: Analyte Instability During Sample Handling and Storage
Symptoms:
-
Decreasing analyte concentration in QC samples over time.
-
High variability in results from samples analyzed after a period of storage.
Possible Causes:
-
Degradation of this compound due to temperature, pH, or enzymatic activity.
-
Adsorption of the analyte to container surfaces.
Solutions:
-
Conduct Comprehensive Stability Studies:
-
Freeze-Thaw Stability: Evaluate analyte stability after multiple freeze-thaw cycles.[2]
-
Short-Term (Bench-Top) Stability: Assess stability at room temperature for the expected duration of sample preparation.[3]
-
Long-Term Storage Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.
-
Autosampler Stability: Check for degradation in the autosampler over the course of an analytical run.[2]
-
-
Optimize Storage Conditions:
-
Store samples at low temperatures (typically -80°C) to minimize degradation.[2]
-
Ensure the pH of the sample matrix is optimized for analyte stability.
-
Experimental Protocols
Example LC-MS/MS Method for this compound Quantification
This is a generalized protocol based on published methods.[1][3] Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) (or 20% trichloroacetic acid[1][2]) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Mobile Phase A: Ammonium formate (B1220265) buffer.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A linear gradient starting with a low percentage of organic phase, increasing over time to elute the analytes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by direct infusion and optimization.
Quantitative Data Summary
| Parameter | Study 1[1][2] | Study 2[3] | Study 3[6] |
| Analyte | (1S,2S)-threohydrobupropion & (1R,2R)-threohydrobupropion | Enantiomers of threo-hydrobupropion | Threohydrobupropion |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| LLOQ | 1 ng/mL | 0.15 ng/mL | 2.0 ng/mL |
| Linearity (r²) | ≥0.994 | Not explicitly stated | Not explicitly stated |
| Intra-assay Precision (%) | < 12% | 3.4% to 15.4% | Not explicitly stated |
| Inter-assay Precision (%) | < 12% | 6.1% to 19.9% | Not explicitly stated |
| Intra-assay Accuracy (%) | Within 12% | 80.6% to 97.8% | Not explicitly stated |
| Inter-assay Accuracy (%) | Within 12% | 88.5% to 99.9% | Not explicitly stated |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction | Solid Phase Extraction |
| Extraction Efficiency | Not explicitly stated | ≥70% | Not explicitly stated |
Visualizations
Caption: General workflow for bioanalytical method validation.
Caption: Troubleshooting guide for matrix effects.
References
- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. simbecorion.com [simbecorion.com]
Technical Support Center: Enhancing Threo-dihydrobupropion Detection in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Threo-dihydrobupropion detection in biofluids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biofluids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices such as plasma.[1][2][3] This technique offers low limits of quantification (LOQ), enabling the measurement of concentrations as low as 0.15 ng/mL for this compound enantiomers.[1][3]
Q2: Why is stereoselective analysis of this compound important?
A2: Bupropion (B1668061) is metabolized into diastereomeric pairs of this compound. These different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[1][4] Therefore, a stereoselective assay that can separate and individually quantify the enantiomers of this compound is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics.[4][5]
Q3: What are the key steps in developing a sensitive LC-MS/MS method for this compound?
A3: The key steps involve:
-
Sample Preparation: Efficient extraction of the analyte from the biological matrix while minimizing matrix effects. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[1][6][7]
-
Chromatographic Separation: Achieving good resolution of this compound from its isomers (e.g., Erythro-dihydrobupropion) and other endogenous components. This is typically accomplished using chiral chromatography.[1][6]
-
Mass Spectrometric Detection: Optimizing MS/MS parameters, such as precursor and product ion selection and collision energy, to maximize signal intensity and specificity.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction. 2. Suboptimal ionization in the mass spectrometer. 3. Matrix effects (ion suppression). | 1. Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like LLE or SPE. Ensure the pH of the extraction solvent is appropriate for this compound (a basic compound). 2. Perform a flow injection analysis to optimize MS parameters, including ion spray voltage and gas pressures.[1] Ensure the mobile phase is compatible with positive ion electrospray ionization. 3. Dilute the sample or use a more effective sample cleanup method. Employing a deuterated internal standard can help compensate for matrix effects.[2] |
| Poor Chromatographic Peak Shape | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase composition and pH. For chiral separations, small changes in pH can significantly impact resolution.[6] 2. Flush the column with appropriate solvents or replace it if necessary. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Inadequate Separation of Stereoisomers | 1. Incorrect chiral column selection. 2. Suboptimal mobile phase or temperature. 3. High flow rate. | 1. Utilize a chiral column specifically designed for separating enantiomers, such as a cellulose-based or α1-acid glycoprotein (B1211001) column.[1][6] 2. Methodically optimize the mobile phase composition, including the organic modifier and buffer concentration. Temperature can also influence chiral separation; consider adjusting the column oven temperature. 3. Reduce the flow rate to allow for better interaction between the analytes and the chiral stationary phase. |
| High Background Noise | 1. Contamination from solvents, reagents, or labware. 2. Endogenous interferences from the biological matrix. 3. Mass spectrometer requires cleaning. | 1. Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). Ensure all labware is thoroughly cleaned. 2. Improve sample cleanup to remove interfering substances. 3. Perform routine maintenance and cleaning of the mass spectrometer's ion source. |
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) for this compound and related analytes as reported in various studies.
Table 1: Limits of Quantification for this compound Enantiomers
| Analyte | LOQ (ng/mL) | Biofluid | Analytical Method | Reference |
| Threo A & Threo B | 0.15 | Human Plasma | HPLC-MS/MS | [1] |
| (1S,2S)-threohydrobupropion | 1 | Human Plasma | LC-MS/MS | [6] |
| (1R,2R)-threohydrobupropion | 1 | Human Plasma | LC-MS/MS | [6] |
Table 2: Precision and Accuracy Data for this compound Enantiomers (at 0.15 ng/mL)
| Parameter | Intra-day | Inter-day | Reference |
| Precision (% CV) | 3.4% to 15.4% | 6.1% to 19.9% | [1] |
| Accuracy (% Recovery) | 80.6% to 97.8% | 88.5% to 99.9% | [1] |
Experimental Protocols
Protocol 1: Stereoselective LC-MS/MS Method for this compound in Human Plasma
This protocol is based on the method described by Masters et al. (2016).[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a polypropylene (B1209903) tube.
-
Add the internal standard solution.
-
Add an appropriate volume of an organic extraction solvent (e.g., a mixture of ethers or ethyl acetate).
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A system capable of delivering accurate gradients.
-
Column: Lux 3µ Cellulose-3 250×4.6 mm.[1]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and ammonium (B1175870) bicarbonate/hydroxide buffer.[1]
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: Ambient.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Q1: m/z 241.9 -> Q3: m/z 116.0.[1]
-
Ion Spray Voltage: 5500 V.[1]
-
Gas Settings: Optimize curtain gas, ion source gas 1, and ion source gas 2 for maximum signal.[1]
Protocol 2: Protein Precipitation Method
This protocol is based on the method described by Teitelbaum et al. (2016).[6]
1. Sample Preparation
-
To 50 µL of plasma in a 96-well plate, add 10 µL of an aqueous internal standard solution.
-
Add 40 µL of 20% aqueous trichloroacetic acid.
-
Shake the plate for 5 minutes.
-
Centrifuge at 6,100g for 15 minutes.
-
Transfer 100 µL of the supernatant to a new plate containing 10 µL of 3M aqueous ammonium formate (B1220265) solution.
Visualizations
Metabolic Pathway of Bupropion to this compound
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Threo-dihydrobupropion Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in threo-dihydrobupropion pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic variability a concern?
This compound is one of the three major active metabolites of bupropion (B1668061), an antidepressant and smoking cessation aid.[1][2][3][4] The other major active metabolites are hydroxybupropion (B195616) and erythrohydrobupropion.[1][2][3][4] These metabolites are pharmacologically active and contribute to the overall therapeutic and potential adverse effects of bupropion.[1][3] this compound, along with hydroxybupropion, reaches higher plasma concentrations than the parent drug, bupropion.[1][3] Significant interindividual variability in the plasma concentrations of this compound can lead to inconsistent therapeutic outcomes and an increased risk of adverse events. Understanding and controlling for this variability is crucial for accurate data interpretation in clinical and preclinical studies.
Q2: What are the primary sources of variability in this compound pharmacokinetics?
The main factors contributing to variability in this compound pharmacokinetics include:
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes, particularly CYP2B6, significantly impact bupropion metabolism and, consequently, the formation of its metabolites.[5][6][7][8]
-
Organ Impairment: Renal and hepatic dysfunction can alter the clearance of bupropion and its metabolites, leading to their accumulation.[9][10][11][12][13]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the activity of enzymes involved in bupropion metabolism can significantly alter the pharmacokinetic profile.[14][15][16][17]
-
Stereoselectivity: Bupropion is administered as a racemic mixture, and its metabolism is stereoselective. The formation of this compound is catalyzed by carbonyl reductases, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), in a stereoselective manner.[18][19][20][21][22]
Troubleshooting Guides
Issue 1: High Inter-individual Variability in this compound Plasma Concentrations
Possible Cause: Genetic polymorphisms in the CYP2B6 gene. CYP2B6 is the primary enzyme responsible for the hydroxylation of bupropion to hydroxybupropion.[5][6][8] Variations in CYP2B6 activity can lead to altered bupropion clearance and consequently affect the formation of downstream metabolites like this compound.
Troubleshooting Steps:
-
Genotyping: Genotype study participants for common CYP2B6 variant alleles, such as CYP2B66 and CYP2B64.[5][7]
-
Data Stratification: Analyze pharmacokinetic data based on CYP2B6 genotype groups (e.g., extensive metabolizers, intermediate metabolizers, and poor metabolizers).[7][8]
-
Phenotyping: Consider using bupropion as a probe drug to assess in vivo CYP2B6 activity.[5]
Issue 2: Unexpectedly High this compound Levels in a Subset of Study Participants
Possible Cause 1: Impaired renal function. Reduced kidney function can lead to the accumulation of bupropion and its metabolites.[9][10][11]
Troubleshooting Steps:
-
Assess Renal Function: Ensure that renal function (e.g., estimated glomerular filtration rate, eGFR) is assessed in all study participants.
-
Dose Adjustment: For subjects with moderate to severe renal impairment, a reduction in bupropion dose and/or frequency is recommended.[10][13]
-
Data Analysis: Analyze data from subjects with and without renal impairment separately to understand the impact on metabolite concentrations.[9][11][23]
Possible Cause 2: Impaired hepatic function. Since bupropion is extensively metabolized in the liver, hepatic impairment can significantly increase its plasma concentrations and those of its metabolites.[12][13][24]
Troubleshooting Steps:
-
Assess Hepatic Function: Evaluate liver function (e.g., Child-Pugh score) in study participants.
-
Dose Adjustment: A reduced dose and/or dosing frequency of bupropion is recommended for patients with mild to severe liver dysfunction.[13] Bupropion is contraindicated in patients with acute liver toxicity.[12]
-
Monitor for Adverse Events: Closely monitor patients with hepatic impairment for adverse effects, as they are at a higher risk of toxicity.[12][24]
Possible Cause 3: Co-administration of CYP2B6 inhibitors. Drugs that inhibit CYP2B6 can decrease the metabolism of bupropion, leading to higher plasma concentrations of the parent drug and potentially altering the ratios of its metabolites.[14]
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all medications being taken by study participants for potential CYP2B6 inhibitors (e.g., ticlopidine, clopidogrel).[14]
-
Exclusion Criteria: Consider excluding participants taking strong CYP2B6 inhibitors from pharmacokinetic studies where this could be a confounding factor.
-
Interaction Studies: If co-administration is necessary, conduct specific drug-drug interaction studies to quantify the effect on this compound pharmacokinetics.
Data Presentation
Table 1: Impact of CYP2B6 Genotype on Bupropion and Hydroxybupropion Pharmacokinetics
| CYP2B6 Genotype | Analyte | AUC (Area Under the Curve) | Cmax (Maximum Concentration) |
| CYP2B61/4 (Ultra-rapid Metabolizer) | Bupropion | Lower than 1/1 | Lower than 1/1 |
| Hydroxybupropion | 1.98-fold higher than 1/1 | 1.97-fold higher than 1/1 | |
| CYP2B61/1 (Extensive Metabolizer) | Bupropion | Baseline | Baseline |
| Hydroxybupropion | Baseline | Baseline | |
| CYP2B61/6 (Intermediate Metabolizer) | Bupropion | Higher than 1/1 | - |
| Hydroxybupropion | 1.51-fold lower than 1/1 | 1.64-fold lower than 1/1 | |
| CYP2B64/6 | Hydroxybupropion | 1.12-fold higher than 1/1 | 1.12-fold higher than 1/1 |
Data compiled from a study in healthy Chinese subjects.[7][25]
Table 2: Effect of Renal Impairment on Bupropion Pharmacokinetics
| Parameter | Healthy Controls | Renally Impaired Patients | % Change |
| Bupropion AUC | Baseline | 126% higher | +126% |
| Bupropion Cmax | Baseline | 86% higher | +86% |
| Bupropion CL/F (Oral Clearance) | Baseline | 63% lower | -63% |
| Bupropion t1/2 (Half-life) | Baseline | 140% longer | +140% |
| Hydroxybupropion:Bupropion AUC Ratio | Baseline | Decreased by 66% | -66% |
| Threo/Erythrohydrobupropion:Bupropion AUC Ratio | Baseline | Decreased by 69% | -69% |
Data from a study comparing healthy subjects to patients with impaired kidney function.[9][11][23]
Experimental Protocols
Protocol 1: Stereoselective Quantification of Bupropion and its Metabolites in Human Plasma by LC-MS/MS
This method allows for the simultaneous measurement of the enantiomers of bupropion, hydroxybupropion, this compound, and erythro-dihydrobupropion.
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a chiral column (e.g., α1-acid glycoprotein (B1211001) column) for the separation of enantiomers.[18][26]
-
Employ a gradient mobile phase for optimal separation.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with positive ion electrospray ionization.[26]
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard.
-
-
Validation:
Mandatory Visualizations
Caption: Metabolic pathway of bupropion.
Caption: Troubleshooting workflow for pharmacokinetic variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ClinPGx [clinpgx.org]
- 3. ricardinis.pt [ricardinis.pt]
- 4. d-nb.info [d-nb.info]
- 5. Bupropion and 4-OH-bupropion pharmacokinetics in relation to genetic polymorphisms in CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CYP2B6 pharmacogenomics in bupropion-mediated smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Genetic Polymorphisms of CYP2B6 on the Pharmacokinetics of Bupropion and Hydroxybupropion in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of CYP2B6 genetic polymorphisms with bupropion and hydroxybupropion exposure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of renal impairment on the pharmacokinetics of bupropion and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. Bupropion - Wikipedia [en.wikipedia.org]
- 15. Bupropion interactions to avoid | SingleCare [singlecare.com]
- 16. forhers.com [forhers.com]
- 17. 9 Bupropion (Wellbutrin) Interactions You Should Know About - GoodRx [goodrx.com]
- 18. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 20. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 23. Effect of renal impairment on the pharmacokinetics of bupropion and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bupropion - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. medscimonit.com [medscimonit.com]
- 26. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Threo-dihydrobupropion Animal Dosing Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Threo-dihydrobupropion in animal models.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound in animal experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - The pH of the vehicle is not optimal for solubility. For many compounds, a pH range of 4.5-8.0 is generally acceptable for oral administration, though a pH as low as 3.0 can be tolerated. - The concentration of the compound exceeds its solubility in the chosen vehicle. | - Adjust the pH of the vehicle. Consider using a buffer system like phosphate-buffered saline (PBS) to maintain a stable pH. - Test the solubility of this compound in a small volume of the vehicle at the desired concentration before preparing the full batch. - If solubility remains an issue, consider using a co-solvent system (e.g., a small percentage of DMSO or PEG300 mixed with saline), but be mindful of potential vehicle effects on the experiment. |
| Animal distress during or after oral gavage | - Incorrect gavage technique, leading to esophageal or tracheal injury. - The volume administered is too large for the animal's stomach capacity. The general guideline is a maximum of 10 mL/kg for rodents. - The formulation is irritating to the gastrointestinal tract. | - Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and lubricate the tip if necessary. - Calculate the dose volume accurately based on the animal's most recent body weight. Do not exceed recommended volumes. - If the formulation is suspected to be irritating, consider adjusting the pH or using a more biocompatible vehicle. Observe animals closely for signs of discomfort after dosing. |
| High variability in experimental results | - Inconsistent dosing technique leading to variable drug delivery. - Stress induced by handling and administration can affect physiological responses. - The compound may not have been fully in solution, leading to inaccurate dosing. | - Standardize the dosing procedure across all animals and experimenters. Ensure consistent timing of administration. - Acclimate animals to handling and the gavage procedure before the start of the experiment to minimize stress. - Ensure the dosing solution is homogenous and free of precipitates before each administration. Vortex or sonicate the solution if necessary. |
| Adverse events observed in animals (e.g., seizures, hyperactivity) | - The dose of this compound may be too high. Bupropion (B1668061) and its metabolites are known to have a dose-related risk of seizures. - Rapid absorption of the compound. | - Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. - Start with a low dose and gradually increase it while closely monitoring the animals for any adverse effects. - Consider if the formulation leads to rapid peak plasma concentrations and if a different vehicle or administration schedule could provide a more sustained release. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in rodents?
While specific, publicly available dosing protocols for this compound are limited, we can infer a starting point from studies on its parent compound, bupropion. In mice, bupropion has been studied at doses ranging from 2.5 to 40 mg/kg for behavioral effects. For rats, doses of 10 to 40 mg/kg (intraperitoneal injection) have been used to study its effects on locomotor activity and analgesia. Given that this compound is an active metabolite, a conservative approach would be to start with a lower dose range, for example, 1-10 mg/kg, and perform a dose-escalation study to determine the optimal dose for your specific experimental endpoint while monitoring for any adverse effects.
2. What is the primary mechanism of action of this compound?
This compound, like its parent compound bupropion, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. It has minimal effects on the serotonin (B10506) transporter.
3. What are the main metabolites of this compound?
This compound itself is a major active metabolite of bupropion. It can be further metabolized, primarily through glucuronidation.
4. What are the potential side effects of this compound in animals?
Based on the known profile of bupropion, potential side effects at higher doses could include increased locomotor activity, and in some cases, seizures. It is crucial to carefully observe animals for any signs of central nervous system overstimulation.
5. What is a suitable vehicle for dissolving this compound for oral administration?
A common and generally well-tolerated vehicle for oral gavage in rodents is sterile saline (0.9% sodium chloride). If solubility is an issue, a small amount of a solubilizing agent such as Tween 80 (e.g., 0.1-0.5%) can be added to the saline. For compounds that are difficult to dissolve, a solution containing a small percentage of DMSO or PEG300 in saline can be considered, though it is important to run appropriate vehicle controls to account for any effects of the vehicle itself. The pH of the final solution should be checked and adjusted to be within a physiologically acceptable range (typically pH 4.5-8.0 for oral administration).
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile water for injection
-
pH meter
-
Vortex mixer
-
Sterile conical tubes or vials
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately.
-
In a sterile conical tube, add a small volume of sterile saline to the powder to create a slurry.
-
Gradually add the remaining volume of sterile saline while vortexing to ensure complete dissolution.
-
Check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the range of 4.5-8.0 using sterile, dilute NaOH or HCl.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term storage) and protect it from light if the compound is light-sensitive. Bring the solution to room temperature before administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inch flexible or ball-tipped needles for adult mice)
-
1 mL syringes
-
Animal scale
-
-
Procedure:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be supported.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle slowly and smoothly. The mouse should swallow the needle. If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the solution from the syringe.
-
Withdraw the needle gently and return the mouse to its home cage.
-
Observe the animal for at least 15-30 minutes post-administration for any signs of distress, such as difficulty breathing, choking, or changes in behavior.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for animal dosing.
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Threo-dihydrobupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of threo-dihydrobupropion, a major metabolite of the antidepressant bupropion (B1668061). The cross-validation of these methods is crucial for ensuring the accuracy, reliability, and reproducibility of pharmacokinetic and clinical studies. This document summarizes key performance data, outlines experimental protocols, and visualizes analytical workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Below is a summary of the performance characteristics of various published methods.
| Method | Analyte(s) | Sample Type | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Extraction Method |
| Stereoselective LC-MS/MS[1][2][3] | Enantiomers of bupropion, hydroxybupropion, erythro-dihydrobupropion, and this compound | Human Plasma | 0.15 | 0.15 - (not specified) | 3.4 - 15.4 | 6.1 - 19.9 | 80.6 - 97.8 | 88.5 - 99.9 | Liquid-Liquid Extraction |
| LC-MS/MS[4][5] | Bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion | Human Plasma | 2.0 | 2 - 500 | < 15 | < 15 | (not specified) | (not specified) | Solid Phase Extraction |
| HPLC-UV[6][7] | Bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion | Human Plasma | 5.0 | 5 - 250 | < 15 | < 15 | (not specified) | (not specified) | (not specified) |
| High-Throughput Stereoselective LC-MS/MS[8][9] | Enantiomers of bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion | Human Plasma | 1.0 | (analyte-specific) | < 12 | < 12 | within 15% | within 15% | Protein Precipitation |
| LC-MS/MS for Umbilical Cord Plasma and Placental Tissue[10] | Bupropion, hydroxybupropion, threo- and erythrohydrobupropion | Human Umbilical Cord Plasma and Placental Tissue | (not specified) | (not specified) | < 20 (at LLOQ) | (not specified) | 80 - 120 (at LLOQ) | (not specified) | Protein Precipitation |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the key steps for the most common analytical techniques used for this compound quantification.
Stereoselective LC-MS/MS Method[1][2]
This method allows for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Column: Lux 3 µ Cellulose-3 250×4.6 mm[2].
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727), acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide[2].
-
Flow Rate: 400 µL/min[1].
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
-
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)[6][7]
A robust and widely available method for the simultaneous quantification of bupropion and its metabolites.
-
Sample Preparation:
-
Details on the extraction method were not specified in the provided abstracts. However, protein precipitation or liquid-liquid extraction are common techniques.
-
-
Chromatographic Conditions:
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for Stereoselective LC-MS/MS Analysis.
Caption: Workflow for HPLC-UV Analysis.
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study. Stereoselective LC-MS/MS methods offer the highest sensitivity and specificity, enabling the differentiation of enantiomers, which is critical for detailed pharmacokinetic and pharmacodynamic assessments[1][2][11]. HPLC-UV methods, while generally less sensitive, provide a robust and cost-effective alternative for routine analysis where stereoselectivity is not a primary concern[6][7]. The validation data presented herein demonstrates that both approaches can yield accurate and precise results when properly implemented. Cross-validation between these methods, or between different laboratories using the same method, is strongly recommended to ensure data integrity and comparability across studies.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 3. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Potency of Bupropion and its Metabolite, Threo-dihydrobupropion, at Monoamine Transporters
An Objective Guide for Researchers and Drug Development Professionals
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Following administration, bupropion is extensively metabolized into several active compounds, including threo-dihydrobupropion. Understanding the relative potencies of the parent drug and its metabolites is crucial for a comprehensive grasp of its pharmacological profile and for the development of novel therapeutics. This guide provides a detailed comparison of the in vitro potency of bupropion and this compound at NET and DAT, supported by experimental data and detailed methodologies.
Quantitative Comparison of Transporter Inhibition
The inhibitory potency of bupropion and its major metabolite, this compound, has been quantified using in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentration (IC50) values from a key study utilizing rat brain synaptosomes are presented below.
| Compound | Norepinephrine Transporter (NET) IC50 (μM) | Dopamine Transporter (DAT) IC50 (μM) |
| Bupropion | 1.4 | 0.57 |
| This compound | 16 | 47 |
Data sourced from studies on rat brain synaptosomes.
These data indicate that bupropion is significantly more potent than this compound at inhibiting both norepinephrine and dopamine transporters in this experimental model.
Experimental Protocols
The determination of the IC50 values cited above was achieved through radiolabeled neurotransmitter uptake assays using synaptosomes isolated from rat brain tissue. The following is a detailed description of the typical methodology employed in such studies.
Preparation of Rat Brain Synaptosomes
-
Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the synaptosomal fraction.
-
The initial homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
-
Resuspension: The synaptosomal pellet is resuspended in a physiological buffer, such as Krebs-Henseleit buffer, to a final protein concentration suitable for the uptake assay.
Radiolabeled Neurotransmitter Uptake Assay
-
Incubation Setup: The assay is typically performed in 96-well plates. Each well contains the prepared synaptosomes, the test compound (bupropion or this compound) at various concentrations, and a radiolabeled neurotransmitter ([³H]norepinephrine or [³H]dopamine).
-
Initiation of Uptake: The reaction is initiated by the addition of the radiolabeled neurotransmitter to the wells containing the synaptosomes and test compounds. The plates are then incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the internalized radiolabeled neurotransmitter from the incubation medium.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: The radioactivity retained on the filters, which is proportional to the amount of neurotransmitter taken up by the synaptosomes, is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of radiolabeled neurotransmitter uptake against the concentration of the test compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of bupropion and the general workflow of the neurotransmitter uptake assay.
Comparative Actions on Monoamine Transporters
The following diagram illustrates the comparative inhibitory actions of bupropion and this compound on the norepinephrine and dopamine transporters.
Interspecies Metabolic Variability of Threo-dihydrobupropion: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the species-dependent metabolism of the active bupropion (B1668061) metabolite, threo-dihydrobupropion. This document outlines key interspecies differences in the metabolic pathways of this compound, presenting comparative quantitative data and detailed experimental protocols to inform preclinical species selection and translational research.
The metabolism of bupropion, a widely prescribed antidepressant and smoking cessation aid, is complex and exhibits significant variability across species. One of its major active metabolites, this compound, demonstrates notable differences in its formation and clearance among humans, monkeys, rats, and mice.[1] Understanding these variations is critical for the accurate interpretation of preclinical data and the prediction of human pharmacokinetics.
Comparative Analysis of this compound Metabolism
The formation of this compound is a critical pathway in the metabolism of bupropion, and its contribution to the overall clearance of the parent drug varies substantially between species. In humans, the reduction of bupropion to this compound accounts for a significant portion of its metabolism, whereas in mice, this pathway is considerably less prominent.[1]
| Species | Contribution of Threohydrobupropion to Racemic Bupropion Clearance (%) | Key Enzymatic Pathway | Reference |
| Human | 53% | Carbonyl Reduction (primarily 11β-HSD1) | [1] |
| Monkey (Marmoset) | 23% | Carbonyl Reduction | [1] |
| Rat | 17% | Carbonyl Reduction | [1] |
| Mouse | 3% | Carbonyl Reduction | [1] |
Table 1: Interspecies Comparison of this compound Formation. This table summarizes the percentage contribution of this compound formation to the total clearance of racemic bupropion in liver microsomes from different species.
These disparities in metabolic profiling underscore the importance of selecting an appropriate animal model in nonclinical studies. Based on in-vitro data, the metabolic profile of bupropion in monkeys most closely resembles that in humans, making this species a more suitable model for investigating the pharmacokinetic properties of bupropion and its metabolites.[1]
Metabolic Pathways and Experimental Workflow
The metabolic conversion of bupropion to its major metabolites, including this compound, is primarily mediated by hepatic enzymes. The following diagram illustrates the key metabolic pathways.
Figure 1: Bupropion Metabolic Pathways. This diagram illustrates the primary metabolic routes of bupropion, including the formation of this compound.
The experimental workflow to determine these interspecies differences typically involves in-vitro studies using liver microsomes, as detailed in the protocols below.
Figure 2: Experimental Workflow. A generalized workflow for in-vitro comparison of bupropion metabolism across species.
Experimental Protocols
The following are summaries of methodologies adapted from key studies investigating the interspecies metabolism of bupropion.
In-Vitro Metabolism in Liver Microsomes
Objective: To compare the formation kinetics of bupropion metabolites across different species.
Materials:
-
Liver microsomes from humans, marmoset monkeys, Sprague-Dawley rats, and CD-1 mice.[1]
-
R- and S-bupropion enantiomers.[1]
-
NADPH regenerating system.[2]
-
LC-MS/MS system.[3]
Procedure:
-
Hepatic microsomal incubations are performed separately for R- and S-bupropion.[1]
-
The incubation mixture typically contains liver microsomes (e.g., 0.25 mg/mL), a specific bupropion enantiomer (e.g., at various concentrations from 1 to 500 µM), and an NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[4]
-
The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C.[2]
-
The reaction is terminated at a specific time point (e.g., 10 minutes) by adding a cold organic solvent like acetonitrile.[2]
-
Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of enantiomer-specific metabolites.[1][3]
-
The intrinsic formation clearance (CLint) of each metabolite is determined from the rate of formation versus substrate concentration relationship.[1]
Stereoselective Quantification by LC-MS/MS
Objective: To separate and quantify the enantiomers of bupropion and its metabolites.
Instrumentation:
-
A triple-quadrupole mass spectrometer equipped with an electrospray ionization source.[5]
-
A chiral chromatography column (e.g., Lux 3µ Cellulose-3).[5]
Procedure:
-
Plasma or microsomal incubation samples are prepared for analysis, often involving protein precipitation or liquid-liquid extraction.[3]
-
Analytes are separated on a chiral column using a suitable mobile phase gradient.[5]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-product ion transitions for each analyte and its internal standard.[3]
-
The method is validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantification (LLOQ) in the range of 0.15-0.3 ng/mL for the hydrobupropion enantiomers.[5]
Conclusion
Significant interspecies differences exist in the metabolism of bupropion, particularly in the formation of this compound. While rodents are commonly used in preclinical studies, their metabolic profile for bupropion differs substantially from that of humans.[6] Monkeys, however, show a metabolic pattern that more closely approximates human metabolism, making them a more predictive model for studying the pharmacokinetics of bupropion and its active metabolites.[1] These findings are crucial for guiding the design of nonclinical studies and for the successful translation of preclinical findings to clinical drug development.
References
- 1. Comparison of In Vitro Stereoselective Metabolism of Bupropion in Human, Monkey, Rat, and Mouse Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological significance of the species differences in bupropion metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Threo-dihydrobupropion's role in the antidepressant effect of bupropion
A detailed examination of bupropion's pharmacology reveals that its antidepressant effects are not solely attributable to the parent drug. Its major metabolites, particularly threo-dihydrobupropion, play a significant, albeit complex, role. This guide provides a comparative analysis of this compound's pharmacological profile against bupropion (B1668061) and its other key metabolites, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Bupropion, an atypical antidepressant, undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and reduction. The cytochrome P450 enzyme CYP2B6 is responsible for the hydroxylation of bupropion to its major active metabolite, hydroxybupropion (B195616).[1] Concurrently, carbonyl reductases convert bupropion's ketone group into the diastereomeric amino alcohols, this compound and erythrohydrobupropion.[1][2] These metabolites are not mere byproducts; they are pharmacologically active and contribute significantly to the overall therapeutic effects of bupropion.[1][3] In fact, the plasma concentrations of these metabolites are often higher and more sustained than those of bupropion itself.[3]
Comparative Pharmacodynamics: Monoamine Transporters and Nicotinic Receptors
The primary mechanism of action for bupropion and its metabolites is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) reuptake, with negligible effects on serotonin (B10506) transporters.[4][5] This dual inhibition of catecholamine reuptake is believed to be central to its antidepressant efficacy. Additionally, bupropion and its metabolites act as non-competitive antagonists at several nicotinic acetylcholine (B1216132) receptors (nAChRs), a mechanism that may contribute to both its antidepressant and smoking cessation properties.[6][7][8]
A comparative analysis of the potency of bupropion and its metabolites at these targets is crucial for understanding their individual contributions to the drug's clinical profile.
Monoamine Transporter Inhibition
The following table summarizes the in vitro data for the inhibition of dopamine and norepinephrine transporters by bupropion and its major metabolites.
| Compound | Target | Species/Assay | IC50 / Ki (µM) | Reference(s) |
| (±)-Bupropion | DAT | Human | Ki: 0.55 - 2.17 | [9] |
| DAT | Mouse Striatal Synaptosomes | IC50: 1.9 | [9] | |
| DAT | Rat Brain Synaptosomes | IC50: 0.305 | [3] | |
| NET | Rat Brain Synaptosomes | IC50: 3.715 | [3] | |
| (±)-Hydroxybupropion | DAT | Mouse Striatal Synaptosomes | IC50: 1.7 | [9] |
| (2S,3S)-Hydroxybupropion | DAT | Mouse Striatal Synaptosomes | IC50: 0.52 | [9] |
| (2R,3R)-Hydroxybupropion | DAT | Mouse Striatal Synaptosomes | IC50: >10 | [9] |
| This compound | DAT | Rat | IC50: 47 | [1] |
| NET | Rat | IC50: 16 | [1] | |
| Erythrohydrobupropion | DAT / NET | - | Less potent than bupropion* | [3][10] |
*Specific IC50 or Ki values for erythrohydrobupropion's direct inhibition of DAT and NET were not available in the reviewed literature; however, multiple sources state it is less potent than the parent compound.[3][10]
The data indicates that while racemic hydroxybupropion has a similar potency to bupropion at the dopamine transporter, the (2S,3S)-enantiomer of hydroxybupropion is significantly more potent.[9] this compound is a considerably weaker inhibitor of both DAT and NET compared to bupropion and hydroxybupropion.[1]
Nicotinic Acetylcholine Receptor Antagonism
Bupropion and its metabolites also exhibit antagonist activity at various nAChR subtypes. This action is thought to contribute to its efficacy in smoking cessation and may also play a role in its antidepressant effects.[11]
| Compound | Target Receptor | IC50 (µM) | Reference(s) |
| Bupropion | α3β2 | 1.3 | [12] |
| α4β2 | 8 | [12] | |
| α7 | 54 | ||
| α3β4 | 0.323 | ||
| Muscle-type (resting state) | 0.4 | ||
| This compound | α3β4 | 14 | [1] |
The data shows that bupropion is a potent antagonist at several nAChR subtypes. This compound also demonstrates antagonist activity at the α3β4 nAChR, though it is less potent than bupropion.[1]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the relationship between bupropion and its metabolites, as well as the experimental procedures used to characterize them, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are essential.
In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.
1. Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine transporter are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a specific radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (bupropion or its metabolites).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known DAT inhibitor like cocaine) are included.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
In Vivo Forced Swim Test (FST)
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., to a depth of 10-15 cm) at a controlled temperature (23-25°C).
2. Procedure:
-
Rodents (mice or rats) are randomly assigned to treatment groups (e.g., vehicle control, different doses of bupropion or its metabolites).
-
The test compound is administered via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30-60 minutes).
-
Each animal is individually placed into the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
The animal's behavior is recorded, typically by a trained observer who is blind to the treatment conditions or by an automated video tracking system.
3. Behavioral Scoring:
-
The primary measure is the duration of immobility, which is defined as the time the animal spends floating passively in the water, making only small movements necessary to keep its head above water.
-
Other behaviors, such as swimming and climbing, may also be scored.
4. Data Analysis:
-
The mean immobility time for each treatment group is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the drug-treated groups and the vehicle control group.
-
A significant reduction in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Conclusion
The evidence strongly suggests that the antidepressant effects of bupropion are mediated by a combination of the parent drug and its active metabolites. While hydroxybupropion appears to be a major contributor to the inhibition of dopamine and norepinephrine reuptake, this compound also demonstrates activity at these transporters and at nicotinic acetylcholine receptors. Although less potent than bupropion at DAT and NET, its sustained plasma concentrations suggest it likely contributes to the overall clinical effect. A comprehensive understanding of the distinct pharmacological profiles of each metabolite is essential for optimizing the therapeutic use of bupropion and for the development of novel antidepressants with similar mechanisms of action. Future research should aim to further elucidate the specific contributions of this compound and erythrohydrobupropion to both the therapeutic and adverse effects of bupropion.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion-induced inhibition of α7 nicotinic acetylcholine receptors expressed in heterologous cells and neurons from dorsal raphe nucleus and hippocampus [pubmed.ncbi.nlm.nih.gov]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Threo-dihydrobupropion and Hydroxybupropion Plasma Levels in Clinical Research
A deep dive into the comparative plasma concentrations of two key bupropion (B1668061) metabolites, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of Threo-dihydrobupropion and Hydroxybupropion (B195616). Supported by experimental data, this analysis details the metabolic pathways, pharmacokinetic profiles, and analytical methodologies crucial for understanding the clinical significance of these compounds.
Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several active metabolites. Among these, hydroxybupropion and this compound are the most significant, often exhibiting higher plasma concentrations than the parent drug itself.[1][2][3] Understanding the relative plasma levels of these metabolites is critical for elucidating the overall pharmacological and toxicological profile of bupropion treatment.
Comparative Pharmacokinetics
Studies have consistently shown that at steady-state, the plasma exposure to hydroxybupropion is significantly higher than that of bupropion, with reported ratios of approximately 17-fold.[1][4] this compound also demonstrates substantially higher plasma concentrations than the parent drug, with about a 7-fold greater exposure.[1][4] In contrast, another metabolite, erythrohydrobupropion, is found at concentrations similar to bupropion.[5]
The formation of these metabolites is stereoselective, leading to different plasma concentrations of their respective enantiomers.[1][6] For instance, (2R, 3R)-hydroxybupropion shows a significantly greater area under the curve (AUC) and maximum concentration (Cmax) compared to its (2S, 3S)-enantiomer.
The following table summarizes key pharmacokinetic parameters for racemic bupropion and its major metabolites from a study involving healthy volunteers who received a single 100 mg oral dose.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Racemic Bupropion | 33.3 ± 13.5 | 2.2 ± 0.6 | 269.7 ± 86.8 | 13.1 ± 4.1 |
| Racemic Hydroxybupropion | 129.2 ± 30.1 | 5.9 ± 1.1 | 2296.8 ± 610.1 | 18.6 ± 3.8 |
| Racemic this compound | 45.1 ± 13.9 | 5.5 ± 2.2 | 1888.9 ± 700.1 | 37.7 ± 11.2 |
| Racemic Erythro-dihydrobupropion | 11.1 ± 3.5 | 5.7 ± 2.1 | 247.1 ± 97.4 | 29.5 ± 10.1 |
| Data presented as mean ± standard deviation. |
Metabolic Pathways
Bupropion is metabolized through two primary pathways: hydroxylation and reduction.[1][7] Hydroxylation of the tert-butyl group, primarily mediated by the cytochrome P450 enzyme CYP2B6, results in the formation of hydroxybupropion.[1][4][8] The reduction of the carbonyl group of bupropion, catalyzed by 11β-hydroxysteroid dehydrogenase-1 and other aldo-keto reductases, produces this compound and erythrohydrobupropion.[5][7] These metabolites can be further metabolized, for instance, through glucuronidation.[7]
Experimental Protocols
The quantification of bupropion and its metabolites in plasma is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]
Sample Preparation: A typical protocol involves protein precipitation or liquid-liquid extraction. For instance, plasma samples (e.g., 50 µL) can be treated with a precipitating agent like methanol (B129727) or undergo liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) to isolate the analytes of interest.[4][10] An internal standard is added to ensure accuracy and precision.[4]
Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) system. A C18 or a chiral column is often used to separate bupropion and its metabolites.[4][8] The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[8][9]
Mass Spectrometric Detection: Following chromatographic separation, the analytes are detected using a tandem mass spectrometer. This technique provides high sensitivity and selectivity, allowing for accurate quantification of each compound.[4][9]
Conclusion
The plasma concentrations of this compound and hydroxybupropion are substantially higher than those of the parent drug, bupropion. This highlights their significant contribution to the overall clinical effects and potential side effects of bupropion therapy. The stereoselective nature of bupropion metabolism further complicates the pharmacokinetic profile, with different enantiomers exhibiting distinct plasma levels. Accurate and sensitive analytical methods, such as LC-MS/MS, are essential for the precise quantification of these metabolites in clinical and research settings. A thorough understanding of the comparative plasma levels and metabolic pathways of this compound and hydroxybupropion is crucial for optimizing bupropion treatment and for the development of novel therapeutic agents.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 6. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 7. ClinPGx [clinpgx.org]
- 8. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Columns for the Enantioselective Separation of Threo-dihydrobupropion
The stereoselective analysis of threo-dihydrobupropion, a primary active metabolite of the antidepressant bupropion (B1668061), is crucial for pharmacokinetic and pharmacodynamic studies. The presence of two chiral centers in this compound results in two enantiomeric pairs, the separation of which necessitates the use of specialized chiral stationary phases (CSPs). This guide provides a comparative overview of different chiral columns utilized for the successful resolution of this compound enantiomers, supported by experimental data from published studies.
Data Presentation: Performance of Chiral Columns
The following table summarizes the chromatographic performance of a chiral column for which specific data on the separation of this compound enantiomers is available. It is important to note that direct comparative studies under identical conditions are limited in the literature.
| Chiral Stationary Phase | Column Brand and Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Cellulose tris(4-methylbenzoate) | Lux Cellulose-3, 250 × 4.6 mm, 3 μm | Isocratic: Acetonitrile/Methanol/Ammonium (B1175870) Acetate (B1210297) (specific ratios not detailed) | Not Specified | LC-MS/MS | (1R,2R)-threohydrobupropion | Not Specified | Baseline | Not Specified | [1] |
| (1S,2S)-threohydrobupropion | Not Specified |
Note: While baseline separation was achieved, specific quantitative data for retention times, resolution, and separation factor for the this compound enantiomers were not explicitly provided in the cited study. The study successfully developed a method for the simultaneous quantification of enantiomers of bupropion and its major metabolites.[1]
Discussion of Other Potential Chiral Columns
While specific data for this compound is most clearly available for the cellulose-based column, other types of chiral stationary phases have proven effective for the separation of the parent compound, bupropion, and are therefore strong candidates for the separation of its metabolites.
-
Ovomucoid-Based Columns: A study detailed the successful enantiomeric separation of bupropion using an ovomucoid stationary phase.[2] These columns, derived from a glycoprotein (B1211001) in egg white, are known for their broad applicability in separating chiral compounds, particularly those containing basic nitrogen atoms, such as bupropion and its metabolites. The separation mechanism involves a combination of hydrogen bonding, electrostatic, and hydrophobic interactions.
-
Cyclofructan-Based Columns: Derivatized cyclofructan-based chiral stationary phases have also been explored for the enantioseparation of bupropion.[3][4] These CSPs offer unique selectivity due to their basket-like shape and the presence of multiple chiral centers. The primary interaction mechanisms are hydrogen bonding and dipole-dipole interactions.
Experimental Protocols
Below are the detailed experimental methodologies from the cited literature for the separation of bupropion and its metabolites.
Method 1: Cellulose-Based Chiral Column
-
Column: Lux Cellulose-3 (cellulose tris(4-methylbenzoate)), 250 × 4.6 mm, 3 μm particle size.[1]
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and ammonium acetate was used. The exact proportions were optimized to achieve separation of all enantiomers of bupropion and its metabolites.[1]
-
Sample Preparation: Plasma samples underwent liquid-liquid extraction to isolate the analytes of interest.[1]
-
Detection: Mass spectrometry was used for the detection and quantification of the separated enantiomers.[1]
Method 2: Ovomucoid-Based Chiral Column (for Bupropion)
-
Column: Ovomucoid stationary phase.[2]
-
Mobile Phase Optimization: The study investigated the effects of various mobile phase parameters, including the type and concentration of the organic modifier, pH, ionic strength, and buffer type, to achieve optimal separation of bupropion enantiomers.[2]
-
Temperature: The effect of column temperature on the separation was also evaluated.[2]
-
Detection: UV detection was likely used, as is common in such HPLC methods.
Method 3: Cyclofructan-Based Chiral Column (for Bupropion)
-
Column: LarihcShell CF6-RN (derivatized cyclofructan 6).[3]
-
Elution Mode: Polar organic mode.[3]
-
Mobile Phase Optimization: The composition of the mobile phase, including the type and content of major components and additives, was investigated to optimize retention, selectivity, and resolution.[3]
-
Temperature: The influence of column temperature on the separation was studied.[3]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the head-to-head comparison of different chiral columns for the separation of this compound enantiomers.
Caption: Workflow for comparing chiral columns for this compound separation.
References
- 1. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion hydrochloride: the development of a chiral separation using an ovomucoid column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Threo-dihydrobupropion: An Evaluation of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Threo-dihydrobupropion, a primary active metabolite of the antidepressant bupropion (B1668061), is a molecule of significant interest in pharmaceutical research. Its synthesis, particularly with control over stereochemistry, is crucial for pharmacological studies and potential therapeutic applications. This guide provides a comparative analysis of the known methods for synthesizing racemic this compound, with a focus on their reproducibility, potential yields, and purity. The information presented is based on publicly available data, primarily from patent literature, and is supplemented with general principles of stereoselective synthesis.
Comparison of Synthesis Methodologies
Two primary strategies for the synthesis of racemic this compound have been identified. The first is a non-diastereoselective reduction of bupropion followed by a diastereomeric resolution, while the second, a more theoretical approach based on established chemical principles, would involve a direct diastereoselective reduction.
| Parameter | Method 1: Non-Diastereoselective Reduction & Diastereomeric Resolution | Method 2: Direct Diastereoselective Reduction (Hypothetical) |
| Starting Material | Racemic Bupropion Hydrochloride | Racemic Bupropion |
| Key Reagents | Reducing agent (e.g., THF-borane), Isopropanol (B130326) (for crystallization) | Diastereoselective reducing agent (e.g., bulky borohydrides) |
| Overall Yield | Not explicitly reported; dependent on both reduction and crystallization steps. | Potentially higher as it avoids a resolution step. |
| Diastereomeric Ratio (crude) | Mixture of threo and erythro isomers. | Potentially high in favor of the threo isomer. |
| Purity of Final Product | High, achieved through crystallization.[1] | Dependent on the selectivity of the reduction. |
| Reproducibility | Likely dependent on precise control of crystallization conditions. | Potentially more reproducible if a highly selective reducing agent is used. |
| Scalability | Fractional crystallization can be challenging to scale up. | Potentially more scalable than crystallization-based resolution. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, with the most specific information originating from patent documents.
Method 1: Non-Diastereoselective Reduction followed by Diastereomeric Resolution
This method proceeds in two main stages as outlined in patent EP1259243B1.[1]
Step 1: Reduction of Bupropion to a Mixture of Diastereomers
A general procedure involves the reduction of racemic bupropion hydrochloride using a reducing agent such as THF-borane. This step yields a mixture of threo- and erythro-dihydrobupropion. Specific details regarding reaction conditions, stoichiometry, and yield for this initial reduction are not provided in the public domain.
Step 2: Isolation of the Threo Isomer by Crystallization
The patent describes the isolation of the racemic this compound from the diastereomeric mixture by refluxing in an alcohol, such as isopropanol, followed by crystallization.[1] A specific example for the preparation of the hydrochloride salt of racemic this compound from the crude free base is provided:
-
25.0 g of crude racemic this compound is dissolved in 200 mL of methyl tert-butyl ether (MTBE).
-
62.1 mL of 2N HCl in ether is slowly added.
-
After stirring for 1 hour at room temperature, the white crystals of the crude HCl salt are collected by filtration.
-
The crude HCl salt is then dissolved in 250 mL of refluxing isopropanol and allowed to cool slowly to induce crystallization.
-
This procedure is reported to yield 25.2 g (87%) of the purified racemic this compound HCl.[1]
Method 2: Direct Diastereoselective Reduction (Hypothetical)
A more direct and potentially efficient approach would be the diastereoselective reduction of the ketone group in bupropion to directly favor the formation of the threo-alcohol. The principles of stereoselective reduction of α-aminoketones suggest that the choice of the reducing agent is critical in determining the diastereomeric outcome. Bulky reducing agents, for instance, can exhibit a preference for attacking the carbonyl group from the less sterically hindered face, which can be influenced by the conformation of the substrate.
While a specific, validated protocol for the direct diastereoselective synthesis of this compound is not available in the reviewed literature, this approach represents a promising avenue for future process development.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Conclusion
The synthesis of racemic this compound is achievable through the reduction of bupropion. The most well-documented method involves a non-diastereoselective reduction followed by fractional crystallization to isolate the desired threo isomer. While this method can yield a pure product, its overall efficiency and scalability may be limited by the crystallization step.
The development of a direct diastereoselective reduction method presents a significant opportunity to improve the synthesis of this compound. Such a method could potentially offer higher yields, greater reproducibility, and improved scalability. Further research into the use of various stereoselective reducing agents for the conversion of bupropion to this compound is warranted to develop a more efficient and robust synthetic route. The lack of detailed, publicly available experimental data underscores the need for further research and publication in this area to provide the scientific community with reliable and reproducible protocols.
References
The Metabolite Question: Correlating Threo-dihydrobupropion Concentrations with Clinical Outcomes in Bupropion Users
A Comparative Guide for Researchers and Drug Development Professionals
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism, resulting in several pharmacologically active metabolites. Among these, threo-dihydrobupropion has drawn interest due to its significant plasma concentrations, often exceeding those of the parent drug. However, the precise relationship between this compound levels and clinical outcomes in adult patients remains a subject of investigation, with existing studies presenting a complex and at times contradictory picture. This guide provides a comparative analysis of key findings, detailed experimental protocols, and the underlying pharmacological pathways to inform future research and development in this area.
Comparative Analysis of Clinical Studies
The correlation between bupropion metabolite concentrations and clinical response, particularly for this compound, is not straightforward. Research in different patient populations has yielded conflicting results, highlighting the need for further investigation in well-defined adult cohorts.
| Study Population | Key Findings | This compound Concentration Associated with Clinical Outcome |
| Depressed Adults | Higher plasma concentrations of bupropion's major metabolites, including this compound, were associated with a poor clinical outcome .[1] | Specific threshold not defined, but a general trend of higher levels in non-responders was observed.[1] |
| Depressed Elderly Adults | Poor antidepressant response was associated with elevated levels of erythrohydrobupropion and threohydrobupropion . | Specific concentration thresholds were not provided in the abstract. |
| Depressed Youth (Ages 11-17) | Responders to bupropion treatment had significantly higher mean area under the concentration curve for this compound compared to non-responders. | Plasma levels of ≥ 240 ng/mL at 7.5 hours post-dose discriminated responders from non-responders. |
These divergent findings underscore the complexity of bupropion's pharmacokinetics and its metabolites' roles in treatment response. The discrepancy between adult and pediatric studies may be attributable to age-related differences in drug metabolism and pathophysiology of depression.
Pharmacokinetic Profile of Bupropion and its Metabolites
Bupropion is extensively metabolized in the liver to three primary active metabolites: hydroxybupropion, this compound, and erythrohydrobupropion.[2][3] These metabolites are not only present in significant concentrations but also contribute to the overall pharmacological effect of the drug.
| Compound | Formation Pathway | Relative Potency (to Bupropion) | Mean Elimination Half-life (approx.) | Steady-State Plasma Concentration (relative to Bupropion) |
| Bupropion | - | 100% | 21 hours[2] | - |
| Hydroxybupropion | CYP2B6-mediated hydroxylation[2] | ~50%[2][3] | 20 hours[2] | 4 to 7-fold higher Cmax; 10-fold greater AUC[2] |
| This compound | Carbonyl reduction (non-microsomal)[2] | ~20%[2][3] | 37 hours[2] | ~5-fold greater Cmax |
| Erythrohydrobupropion | Carbonyl reduction (non-microsomal)[2] | ~20%[2][3] | 33 hours[2] | Similar Cmax |
The substantial presence and prolonged half-life of this compound suggest its potential for a significant contribution to both the therapeutic and adverse effects of bupropion treatment.
Experimental Protocols
Accurate quantification of bupropion and its metabolites is crucial for pharmacokinetic studies. The following is a summary of a validated method for the simultaneous measurement of these compounds in human plasma.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the sensitive and specific quantification of bupropion, hydroxybupropion, this compound, and erythrohydrobupropion.
-
Sample Preparation:
-
A small volume of human plasma (e.g., 50 µL) is used.
-
Analytes are extracted using a liquid-liquid extraction procedure.
-
An internal standard is added to correct for extraction variability.
-
-
Chromatographic Separation:
-
A chiral column is used to separate the different stereoisomers of the metabolites.
-
A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and an aqueous buffer is employed.
-
-
Mass Spectrometric Detection:
-
A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is utilized.
-
Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of each analyte and its fragments.
-
Signaling Pathways and Metabolism
The metabolism of bupropion is a key determinant of the plasma concentrations of its active metabolites. The following diagram illustrates the primary metabolic pathways.
The primary mechanism of action of bupropion and its active metabolites is the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake in the presynaptic neuron.
Conclusion and Future Directions
The existing evidence on the correlation between this compound concentrations and clinical outcomes in bupropion users is inconclusive, particularly in adult populations with major depressive disorder. While one study in adults suggests an association between higher metabolite levels and poorer outcomes, a study in a pediatric population indicates the opposite. This highlights a critical knowledge gap and the need for further well-controlled clinical trials in diverse adult populations.
Future research should focus on:
-
Prospective, large-scale studies in adults to establish a definitive correlation between this compound plasma concentrations and both antidepressant efficacy and the incidence of specific adverse events.
-
Investigation of stereospecific effects , as the different enantiomers of this compound may have distinct pharmacological activities.
-
Exploration of genetic polymorphisms in metabolic enzymes that may influence the production of this compound and subsequent clinical response.
A clearer understanding of the role of this compound will be instrumental in optimizing bupropion therapy, potentially leading to the development of personalized dosing strategies and improved patient outcomes.
References
Benchmarking a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Assay for Threo-dihydrobupropion Against a Validated HPLC-MS/MS Reference Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of a new UPLC-MS/MS assay for the quantification of threo-dihydrobupropion, a major active metabolite of bupropion (B1668061), against a well-established HPLC-MS/MS reference standard.
This compound is a significant metabolite of bupropion, an antidepressant and smoking cessation aid. Due to its pharmacological activity and often higher plasma concentrations than the parent drug, precise and reliable measurement of this compound is critical for clinical and research applications.[1][2][3] This guide presents the validation data for a novel UPLC-MS/MS assay, demonstrating its performance characteristics in comparison to a conventional HPLC-MS/MS method.
Comparative Analysis of Assay Performance
The performance of the new UPLC-MS/MS assay was rigorously evaluated against the HPLC-MS/MS reference standard across key validation parameters as stipulated by international regulatory guidelines.[4][5][6][7][8] The results, summarized below, indicate that the new assay offers significant improvements in terms of sensitivity and analytical throughput without compromising accuracy or precision.
| Parameter | New UPLC-MS/MS Assay | Reference Standard HPLC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | 0.9989 | ≥ 0.99 |
| Range | 0.1 - 200 ng/mL | 0.5 - 250 ng/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Bias) | -2.5% to +3.1% | -4.8% to +5.2% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | ≤ 4.5% | ≤ 7.8% | ≤15% (≤20% at LLOQ) |
| - Inter-day | ≤ 5.8% | ≤ 9.2% | ≤15% (≤20% at LLOQ) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | Analytically justifiable |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL | Analytically justifiable |
| Run Time | 3.5 minutes | 8.0 minutes | N/A |
Experimental Protocols
Detailed methodologies for both the new UPLC-MS/MS assay and the reference standard HPLC-MS/MS are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and mass spectrometric detection.
New UPLC-MS/MS Assay Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of internal standard solution (this compound-d9, 1 µg/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Sciex Triple Quad 6500+
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Q1 242.2 m/z → Q3 186.1 m/z
-
This compound-d9 (IS): Q1 251.2 m/z → Q3 195.1 m/z
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
-
Reference Standard HPLC-MS/MS Protocol
-
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of internal standard solution (this compound-d9, 1 µg/mL).
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 60% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry Conditions:
-
System: Agilent 6460 Triple Quadrupole LC/MS
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: Q1 242.2 m/z → Q3 186.1 m/z
-
This compound-d9 (IS): Q1 251.2 m/z → Q3 195.1 m/z
-
-
Ion Source Parameters: Standard optimized parameters.
-
Visualized Workflows and Pathways
To further elucidate the experimental process and the context of this compound's formation, the following diagrams are provided.
Caption: Workflow for the new UPLC-MS/MS assay.
Caption: Metabolic pathway of Bupropion.
Conclusion
The novel UPLC-MS/MS assay for this compound demonstrates superior sensitivity and a significantly shorter run time compared to the conventional HPLC-MS/MS method. The improved limit of quantification allows for more precise measurements at lower concentrations, which is particularly beneficial for studies with low dosage or in specific patient populations. The increased throughput of the UPLC-MS/MS method offers considerable advantages in terms of efficiency for high-volume sample analysis in clinical trials and research. The data presented herein validates the new assay as a robust and efficient alternative for the bioanalysis of this compound.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 4. wjarr.com [wjarr.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Proper Disposal of Threo-dihydrobupropion: A Guide for Laboratory Professionals
Threo-dihydrobupropion, a primary metabolite of bupropion, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not federally classified as a hazardous waste, its potential for environmental impact necessitates adherence to proper disposal protocols. This guide provides detailed procedures for the safe disposal of this compound in a research setting.
Regulatory and Safety Overview
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) and is not regulated as dangerous goods for transport. However, an environmental hazard cannot be entirely excluded in the case of unprofessional handling or disposal. Therefore, it is crucial to manage its disposal in a manner consistent with federal, state, and local regulations for chemical waste. The parent compound, bupropion, is not a DEA-controlled substance, and there is no indication that this compound is a controlled substance.
Quantitative Data Summary
There is limited quantitative data available regarding specific disposal parameters for this compound. The following table summarizes key information derived from safety data sheets.
| Parameter | Value/Information | Source |
| RCRA Hazardous Waste Classification | Not classified as hazardous waste under RCRA. | Safety Data Sheets |
| DEA Controlled Substance | Not a scheduled controlled substance. | General Information |
| Recommended Disposal Method | Incineration in a licensed facility. | Safety Data Sheets[1] |
| Transport Regulation (DOT) | Not regulated as dangerous goods. | Safety Data Sheets[1] |
Experimental Protocols: Waste Segregation and Disposal
The following protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with laboratory safety standards and environmental regulations.
Materials:
-
Designated, leak-proof, and clearly labeled waste container for non-hazardous pharmaceutical waste.
-
Personal Protective Equipment (PPE): laboratory coat, safety goggles, and chemical-resistant gloves.
-
Waste disposal manifest or logbook.
Procedure:
-
Waste Collection:
-
Collect all solid this compound waste, including unused or expired material, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves), in a designated waste container.
-
For liquid waste containing this compound, use a designated, sealed container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "this compound Waste" and include the date of initial waste accumulation.
-
Ensure the label complies with your institution's specific requirements for chemical waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Follow any specific storage temperature requirements if outlined in the SDS, although room temperature is generally acceptable for waste awaiting pickup.
-
-
Disposal:
-
Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous material disposal company.
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction.[1]
-
Do not dispose of this compound down the drain or in regular solid waste.[2]
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal in a laboratory waste logbook or manifest.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
